2-(Benzo[d]oxazol-2-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRAQUVISUIUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359266 | |
| Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-98-6 | |
| Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Benzoxazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Benzo[d]oxazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Benzo[d]oxazol-2-yl)acetic acid is a heterocyclic compound featuring the benzoxazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] This guide provides a detailed overview of a plausible synthetic pathway and comprehensive characterization methods for this target compound. The information is compiled from established chemical principles and data from analogous structures, offering a practical framework for its preparation and validation in a laboratory setting. This document details the proposed multi-step synthesis, purification, and in-depth analytical characterization, including spectroscopic and physical data.
Synthesis Methodology
The synthesis of this compound can be efficiently achieved through a two-step process. The general strategy involves the initial formation of the benzoxazole ring system to create a stable intermediate, 2-(cyanomethyl)benzo[d]oxazole, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.
Step 1: Synthesis of 2-(cyanomethyl)benzo[d]oxazole The initial step involves a condensation reaction between 2-aminophenol and a reagent containing a cyanomethyl group, such as ethyl cyanoacetate. This reaction forms the core benzoxazole structure. Benzoxazoles are frequently synthesized through the cyclization of 2-aminophenols with various precursors like carboxylic acids, aldehydes, or orthoesters.[2][3]
Step 2: Hydrolysis to this compound The intermediate, 2-(cyanomethyl)benzo[d]oxazole, is then subjected to acidic hydrolysis to convert the cyanomethyl (-CH₂CN) group into a carboxymethyl (-CH₂COOH) group.[4] Care must be taken during this step, as the benzoxazole ring itself can be susceptible to cleavage under harsh hydrolytic conditions.[5]
Below is a diagram illustrating the proposed synthetic workflow.
Characterization of this compound
Once synthesized and purified, the identity and purity of the final product must be confirmed through various analytical techniques. The following sections detail the expected physicochemical and spectroscopic properties.
Physicochemical Properties
The fundamental physical and chemical properties are summarized below. The molecular formula and weight are calculated based on its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | Calculated |
| Molecular Weight | 177.16 g/mol | [6][7] |
| Appearance | Expected to be a solid | General |
| Melting Point | Not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for unambiguous structural elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated.
| Technique | Expected Data |
| ¹H NMR | - δ ~10-12 ppm (s, 1H, -COOH)- δ ~7.3-7.8 ppm (m, 4H, Ar-H)- δ ~4.0 ppm (s, 2H, -CH₂-) |
| ¹³C NMR | - δ ~170 ppm (C=O)- δ ~163 ppm (N-C=O)- δ ~110-150 ppm (Ar-C)- δ ~35 ppm (-CH₂) |
| FT-IR (cm⁻¹) | - 3300-2500 (broad, O-H stretch)- ~1700 (strong, C=O stretch)- ~1610, 1580, 1450 (C=N, C=C stretch)- ~1300 (C-O stretch) |
| Mass Spec. (MS) | - m/z 178 [M+H]⁺ or 177 [M]⁺ |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and characterization of the target compound.
Synthesis of 2-(cyanomethyl)benzo[d]oxazole (Intermediate)
This procedure is based on established methods for forming benzoxazole rings.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminophenol and ethyl cyanoacetate.
-
Solvent and Catalyst: Add a suitable high-boiling point solvent (e.g., xylene) and a catalytic amount of a dehydrating agent or acid catalyst (e.g., polyphosphoric acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure intermediate.
Synthesis of this compound (Final Product)
This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate.[4]
-
Reaction Setup: Dissolve the synthesized 2-(cyanomethyl)benzo[d]oxazole in a mixture of glacial acetic acid, water, and concentrated sulfuric acid in a round-bottom flask.
-
Reaction: Heat the mixture under reflux for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully into a beaker of ice water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Workflow
The following workflow outlines the process for confirming the structure and purity of the synthesized compound.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. By following the detailed experimental protocols for synthesis via a nitrile intermediate and subsequent hydrolysis, researchers can reliably produce the target compound. The comprehensive characterization workflow, including NMR, FT-IR, and mass spectrometry, provides the necessary framework to rigorously confirm the structure and purity of the final product, enabling its use in further research and drug development applications.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1,3-Benzoxazol-5-yl)acetic acid | C9H7NO3 | CID 1473107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-(Benzo[d)oxazol-2-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Benzo[d]oxazol-2-yl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway associated with their biological activity.
Core Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 (Computed) | pKa | Solubility |
| 2-(1,2-Benzoxazol-3-yl)acetic acid | C₉H₇NO₃ | 177.16 | - | 1.2 | - | - |
| 2-(1,3-Benzoxazol-5-yl)acetic acid | C₉H₇NO₃ | 177.16 | - | 1.1 | - | - |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | C₂₂H₁₇NO₄ | 359.38 | 194-195[1] | - | - | - |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | C₁₆H₁₃NO₄ | 283.28 | 112-115[1] | - | - | - |
| Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate | C₁₇H₁₅NO₄ | 297.31 | 103-105 | - | - | - |
| Methyl 2-(4-nitrophenyl)benzoxazole-5-acetate | C₁₆H₁₂N₂O₅ | 328.28 | 176-179 | - | - | - |
| 2-(4-Chlorophenyl)benzoxazol-5-yl)acetic acid (CBA) | C₁₅H₁₀ClNO₃ | 287.70 | 182-185[2] | - | - | - |
| Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA) | C₁₆H₁₂ClNO₃ | 301.72 | - | - | - | - |
Note: pKa and experimental solubility data for a homologous series of this compound derivatives are not available in the reviewed literature. The XLogP3 values are computationally derived from PubChem.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound derivatives. The following sections outline key experimental procedures.
Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives
This protocol describes a common method for synthesizing 2-arylbenzoxazole-5-acetic acid derivatives, adapted from literature procedures.[3]
Workflow for Synthesis
Caption: General synthesis workflow for 2-arylbenzoxazole-5-acetic acid derivatives.
Procedure:
-
Schiff Base Formation: Equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and a substituted benzaldehyde are dissolved in absolute ethanol and refluxed for approximately 4 hours.
-
Oxidative Cyclization: The reaction mixture is concentrated, and the residue is dissolved in glacial acetic acid. Lead tetraacetate is added portion-wise, and the mixture is stirred until a solid precipitate forms.
-
Isolation of the Ester: The solid product, the methyl ester of the 2-arylbenzoxazole-5-acetic acid, is collected by filtration and purified by recrystallization.
-
Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Acid: The ethanol is removed under reduced pressure, and the aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid derivative. The product is then collected by filtration, washed with water, and recrystallized.
Characterization Methods
The synthesized compounds are typically characterized using a combination of the following spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Determination: The melting point of the crystalline products is measured to assess their purity.
Determination of Physicochemical Properties
Standard methods are employed to determine key physicochemical properties.
pKa Determination (Potentiometric Titration):
-
A solution of the this compound derivative is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
-
The two phases are mixed in a flask and shaken for a sufficient time to allow for the partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility Determination:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).
-
The suspension is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Biological Activity and Signaling Pathway
Certain this compound derivatives have demonstrated promising anticancer activity. One of the key mechanisms of action for some benzoxazole-containing compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Upon binding of a ligand, such as certain benzoxazole derivatives, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes like CYP1A1, which is involved in the metabolism of foreign compounds and can contribute to the anticancer effects of these derivatives. compounds and can contribute to the anticancer effects of these derivatives.
References
- 1. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(Benzo[d]oxazol-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Benzo[d]oxazol-2-yl)acetic acid. Due to the limited availability of experimentally derived spectral data for this specific molecule in publicly accessible literature, this guide presents predicted spectroscopic characteristics based on data from closely related analogues and fundamental principles of spectroscopic analysis. Detailed experimental protocols for each analytical technique are also provided to facilitate the acquisition of actual data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of similar benzoxazole-containing compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts for aromatic protons in benzoxazole derivatives typically appear between δ 7.0 and 8.5 ppm[1]. The acidic proton of a carboxylic acid is expected in the downfield region of δ 10-13 ppm[2].
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₂- | ~ 4.0 | Singlet (s) | Methylene protons adjacent to the carbonyl and benzoxazole ring. |
| Aromatic H (4 positions) | 7.3 - 7.8 | Multiplet (m) | Protons on the benzene ring of the benzoxazole moiety. The exact shifts and coupling will depend on the specific electronic environment. |
| -COOH | > 12.0 | Broad Singlet (br s) | Carboxylic acid proton, which may be subject to exchange and therefore be broad. |
Table 2: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the methylene carbon, and the carbons of the benzoxazole ring system. The carbonyl carbon of a carboxylic acid typically resonates between δ 165-185 ppm[2].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂- | ~ 40 - 45 | Methylene carbon. |
| Aromatic C (6 positions) | 110 - 155 | Carbons of the benzoxazole ring system. |
| C=O (Carboxylic Acid) | ~ 170 | Carbonyl carbon of the carboxylic acid. |
| C=N (Benzoxazole) | ~ 160 | Carbon of the oxazole ring double bonded to nitrogen. |
Table 3: Predicted FTIR Spectral Data
The FTIR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad stretching vibration of the hydroxyl group in the carboxylic acid dimer. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the methylene C-H bonds. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong absorption due to the carbonyl stretch. |
| C=N (Benzoxazole) | 1600-1650 | Stretching vibration of the carbon-nitrogen double bond in the oxazole ring. |
| C=C (Aromatic) | 1450-1600 | In-plane skeletal vibrations of the aromatic ring. |
| C-O (Carboxylic Acid/Ether) | 1210-1320 | Stretching vibrations for the C-O bonds. |
Table 4: Predicted Mass Spectrometry Data
For mass spectrometry, the molecular ion peak and characteristic fragmentation patterns are predicted.
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| [M]+• or [M+H]⁺ | m/z 177 or 178 | The molecular ion peak (in EI-MS) or the protonated molecule (in ESI-MS). |
| Key Fragmentation | Loss of -COOH (m/z 45) | A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 132. |
| Key Fragmentation | Loss of CO₂ (m/z 44) | Decarboxylation can lead to a fragment at m/z 133. |
Table 5: Predicted UV-Vis Spectral Data
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of the conjugated benzoxazole system. Aromatic compounds like benzene show primary and secondary absorption bands, which are shifted by conjugation and substituents[3][4]. Benzoxazole derivatives are known to absorb in the UVA and UVB regions[4].
| Transition | Predicted λmax (nm) | Notes |
| π → π | 250 - 280 | Associated with the benzene ring of the benzoxazole system. |
| π → π | 300 - 340 | Associated with the extended conjugation of the benzoxazole system. |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended for good signal dispersion[2].
Sample Preparation:
-
Weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR[1].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube[1].
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Use the residual solvent peak as an internal reference for chemical shifts (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. A spectral width of 240 ppm is typically used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a chromatography system (e.g., LC-MS or GC-MS).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile[5].
-
Further dilute an aliquot of this stock solution to a final concentration of about 10-100 µg/mL in the mobile phase solvent[5].
-
Filter the final solution to remove any particulates before injection.
Data Acquisition:
-
The sample is introduced into the ion source.
-
For ESI, the analysis can be performed in positive or negative ion mode. For a carboxylic acid, both modes can be informative.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
If using tandem MS (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the molecule, which is characteristic of its conjugated system.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 10⁻³ M).
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) in the same solvent.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the spectrophotometer.
Data Acquisition:
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
The resulting spectrum should be a plot of absorbance versus wavelength (nm).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general experimental procedure for NMR spectroscopy.
Caption: Logical workflow for the spectroscopic characterization.
Caption: General experimental workflow for NMR spectroscopy.
References
The Diverse Biological Activities of 2-(Benzo[d]oxazol-2-yl)acetic Acid and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among these, 2-(Benzo[d]oxazol-2-yl)acetic acid and its derivatives have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of the acetic acid moiety, particularly at the 5-position of the benzoxazole ring, has been shown to enhance this activity.[1][2] These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.
A significant mechanism of action for some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] VEGFR-2 is a crucial tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] By blocking the signaling cascade initiated by VEGFR-2, these compounds can effectively stifle the tumor's blood supply.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound analogs against various cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | IC50 | Promising | [1] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | IC50 | Promising | [1] |
| Structural analogue of UK-1 (Compound IA) | MCF-7 | IC50 | 1.5 | [2] |
| Structural analogue of UK-1 (Compound IA) | HT-29 | IC50 | 9.1 | [2] |
| 5-Fluorobenzoxazole 2A | MCF-7 | GI50 | 0.36 | [2] |
| 5-Fluorobenzoxazole 2A | MDA-MB-468 | GI50 | 0.27 | [2] |
| Benzoxazole derivative with thiophene substituent | DLBCL models | WST-8 assay | Strong activity | [5] |
| Compound 12l (5-methylbenzo[d]oxazole with 3-chlorophenyl) | HepG2 | IC50 | 10.50 | [4] |
| Compound 12l (5-methylbenzo[d]oxazole with 3-chlorophenyl) | MCF-7 | IC50 | 15.21 | [4] |
| Sorafenib (Reference) | HepG2 | IC50 | 5.57 | [4] |
| Sorafenib (Reference) | MCF-7 | IC50 | 6.46 | [4] |
Anticancer Signaling Pathway: VEGFR-2 Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[6]
Materials:
-
96-well plates
-
Test compound (this compound analog)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7] Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Immune Response
Several analogs of this compound have demonstrated significant anti-inflammatory properties. A key molecular target identified for some of these compounds is Myeloid Differentiation Protein 2 (MD-2), an accessory protein essential for the activation of Toll-like receptor 4 (TLR4).[8][9] The TLR4/MD-2 complex plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a pro-inflammatory signaling cascade.[8][10] By inhibiting MD-2, these benzoxazole derivatives can effectively dampen the inflammatory response.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzoxazole derivatives.
| Compound Class/Derivative | Assay | Target/Mediator | Activity Metric | Value | Reference |
| Benzoxazolone derivatives | In vitro | IL-6 | IC50 | 5.09 - 10.14 µM | - |
| 6-acyl-2-benzoxazolinone/benzothiazolinone with propanoic acid side chain | In vivo (Carrageenan-induced paw edema) | Inflammation | % Inhibition | Potent | - |
Anti-inflammatory Signaling Pathway: MD-2/TLR4 Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[11]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound (this compound analog)
-
Carrageenan solution (1% w/v in saline)[11]
-
Plethysmometer or digital calipers
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[12] The mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzoxazole analogs against various microbial strains.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole derivatives | Staphylococcus aureus | - | [12] |
| Benzoxazole derivatives | Escherichia coli | - | [12] |
| Benzoxazole derivatives | Candida albicans | - | [12] |
Note: Specific MIC values for this compound and its direct analogs are not extensively reported in the currently available literature. The table indicates the general activity of the broader benzoxazole class.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Other Notable Biological Activities
Beyond the primary activities discussed, analogs of this compound have shown promise in other therapeutic areas.
-
Heparanase Inhibition: Certain derivatives have been identified as inhibitors of heparanase, an enzyme involved in extracellular matrix degradation and a key player in cancer metastasis and inflammation.[14][15]
-
Cholinesterase Inhibition: Some benzoxazole analogs exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the treatment of Alzheimer's disease.[16][17]
Quantitative Data for Other Activities
| Compound Class/Derivative | Target | Activity Metric | Value (µM) | Reference |
| Benzoxazole derivative (26) | Heparanase | IC50 | 0.2 | [14] |
| Benzoxazole derivative (25) | Heparanase | IC50 | 3 | [14] |
| 4-(Naphtho[1,2-d][1][18]oxazol-2-yl)benzene-1,3-diol (8) | Acetylcholinesterase (AChE) | IC50 | 0.058 | [16] |
| 4-(Naphtho[1,2-d][1][18]oxazol-2-yl)benzene-1,3-diol (8) | Butyrylcholinesterase (BChE) | IC50 | 0.981 | [16] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric assay is a widely used method for measuring cholinesterase activity.[18][19]
Materials:
-
96-well plate
-
Test compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
DTNB (Ellman's reagent) solution
-
Substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the respective wells. For the control, add the vehicle.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this chemical class. The structure-activity relationship studies, coupled with a deeper understanding of their molecular mechanisms of action, will continue to drive the design and synthesis of more potent and selective analogs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these remarkable compounds. Further investigations are warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. clyte.tech [clyte.tech]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Network Viewer for NDEx [ndexbio.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. [PDF] The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard | Semantic Scholar [semanticscholar.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(benzo[d]oxazol-2-yl)acetic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including aldose reductase inhibition, antimicrobial effects, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field.
Introduction to this compound Derivatives
The benzoxazole ring system is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. The addition of an acetic acid moiety at the 2-position of the benzoxazole ring creates a key structural motif that has been explored for several therapeutic applications. The acidic functional group can participate in crucial interactions with biological macromolecules, such as enzymes and receptors, making these derivatives promising candidates for drug development. This guide will focus on the SAR of these compounds in three primary areas: aldose reductase inhibition, antimicrobial activity, and anticancer activity.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibiting aldose reductase is a promising therapeutic strategy for managing these complications.
Signaling Pathway: The Polyol Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux of glucose through this pathway can lead to cellular damage.
Structure-Activity Relationship for Aldose Reductase Inhibition
Table 1: Representative Aldose Reductase Inhibitory Activity of Acetic Acid Derivatives
| Compound ID | Core Structure | R Substituent | IC50 (µM) |
| A | 2-Oxoquinoline-1-acetic acid | 6-Fluoro | 0.45 |
| B | 2-Oxoquinoline-1-acetic acid | 6-Chloro | 0.82 |
| C | 2-Oxoquinoline-1-acetic acid | 6,8-Dichloro | 6.0 |
| D | (1,2-Benzothiazin-4-yl)acetic acid | (R)-enantiomer | 0.120 |
| E | (1,2-Benzothiazin-4-yl)acetic acid | (S)-enantiomer | 4.20 |
Note: Data for compounds A, B, and C are from a study on 2-oxoquinoline-1-acetic acid derivatives, which share the acetic acid moiety with the target compounds of this guide. Data for compounds D and E are from a study on (1,2-benzothiazin-4-yl)acetic acid enantiomers.[1][2] These data are presented to illustrate general SAR principles for acetic acid-based aldose reductase inhibitors in the absence of a dedicated study on this compound derivatives.
From the limited available data on related structures, the following SAR observations can be inferred:
-
The Acetic Acid Moiety: The carboxylic acid group is a critical pharmacophore for aldose reductase inhibition, likely forming ionic interactions within the active site.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzoxazole ring would significantly influence inhibitory potency. Electron-withdrawing groups, such as halogens, at specific positions can enhance activity. However, the optimal substitution pattern requires further investigation through systematic studies.
-
Stereochemistry: As demonstrated by the enantiomers of (1,2-benzothiazin-4-yl)acetic acid, the stereochemistry of substituents can have a profound impact on biological activity.[2]
Experimental Protocol: Aldose Reductase Inhibition Assay
A common method for determining aldose reductase inhibitory activity is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
Workflow for Aldose Reductase Inhibition Assay
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.2).
-
Enzyme Solution: Purified rat lens aldose reductase in assay buffer.
-
Cofactor Solution: 1.6 mM NADPH in assay buffer.
-
Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.
-
Test Compounds: Dissolved in DMSO to create stock solutions, then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of assay buffer.
-
10 µL of enzyme solution.
-
10 µL of NADPH solution.
-
10 µL of the test compound solution (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial Activity
Benzoxazole derivatives have been widely investigated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.
Proposed Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.
Structure-Activity Relationship for Antimicrobial Activity
Systematic SAR studies on this compound derivatives as antimicrobial agents are limited. However, studies on broader classes of benzoxazoles provide some insights.
Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Core Structure | R Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| F | 2-Arylbenzoxazole | 4-Chlorophenyl | >100 | >100 |
| G | 2-Arylbenzoxazole | 4-Nitrophenyl | 50 | 100 |
| H | 2-Arylbenzoxazole-5-acetic acid | 4-Methoxyphenyl | 12.5 | 25 |
Note: The data in this table is illustrative and compiled from various studies on different benzoxazole scaffolds to highlight general trends. A direct comparison may not be appropriate due to variations in experimental conditions.
General SAR observations for antimicrobial benzoxazoles include:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring is crucial for activity. Aromatic or heteroaromatic rings are often found in active compounds.
-
Substitution on the Benzoxazole Ring: Substituents on the benzene ring of the benzoxazole core can modulate activity. Electron-withdrawing groups can sometimes enhance potency.
-
The Acetic Acid Moiety: The presence of the acetic acid group may influence the pharmacokinetic properties of the compounds, such as solubility and cell permeability, which in turn affects their antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely used technique for determining MIC values.
Workflow for Broth Microdilution Assay
Detailed Protocol:
-
Reagent and Media Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Standard and clinical isolates of the target bacteria.
-
Test Compounds: Serially diluted in the growth medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial inoculum.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Anticancer Activity
Certain 2-arylbenzoxazole-5-acetic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism of action is not fully elucidated but may involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II.
Structure-Activity Relationship for Anticancer Activity
Table 3: Cytotoxicity of 2-Arylbenzoxazole-5-acetic Acid Derivatives against Cancer Cell Lines
| Compound ID | R1 Substituent (on 2-phenyl ring) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) |
| I | 3-Benzyloxy | 15.6 | 35.2 |
| J | 4-Methoxy | 18.2 | 20.5 |
| K | 4-Nitro | 45.1 | 52.8 |
Source: Data adapted from a study on 2-arylbenzoxazole-5-acetic acid derivatives.[2]
-
Importance of the Acetic Acid Group: The presence of the acetic acid group at the 5-position of the benzoxazole nucleus was found to enhance the cytotoxic activity.[2]
-
Influence of the 2-Aryl Substituent: The substitution pattern on the 2-phenyl ring significantly impacts anticancer activity. The presence of an oxygen atom directly linked to the phenyl substituent, as in the benzyloxy and methoxy derivatives, appears to be favorable for activity against the tested cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound derivatives represent a versatile scaffold with promising therapeutic potential as aldose reductase inhibitors, antimicrobial agents, and anticancer agents. The structure-activity relationships, although not yet exhaustively explored for this specific chemical class, highlight the critical role of the acetic acid moiety and the significant influence of substituents on the benzoxazole and any appended aromatic rings. Further systematic medicinal chemistry efforts are warranted to optimize the potency and selectivity of these compounds for each biological target. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to advance the development of novel drugs based on this promising chemical scaffold.
References
Therapeutic Potential of 2-Arylbenzoxazole Acetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylbenzoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The incorporation of an acetic acid moiety at various positions on this scaffold has led to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 2-arylbenzoxazole acetic acids, with a primary focus on their anticancer and anti-inflammatory properties. This document outlines detailed experimental protocols for their synthesis and biological evaluation, presents key quantitative data in structured tables for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-arylbenzoxazole acetic acid core.
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and analgesic properties.[1] Among these, 2-arylbenzoxazole derivatives have emerged as particularly promising candidates for the development of anticancer and anti-inflammatory drugs.[2][3][4][5][6] The addition of an acetic acid group to the 2-arylbenzoxazole core has been shown to enhance the therapeutic efficacy of these compounds, particularly in the context of cancer treatment.[2][5] This guide will delve into the synthesis, biological activity, and mechanisms of action of 2-arylbenzoxazole acetic acids, providing a foundational resource for their further exploration and development.
Synthesis of 2-Arylbenzoxazole Acetic Acids
A general and widely employed method for the synthesis of 2-arylbenzoxazole acetic acids involves the oxidative cyclization of a substituted o-aminophenol with an appropriate aryl aldehyde.[2][5]
General Synthetic Protocol
A common route to synthesize 2-arylbenzoxazole-5-acetic acids is through the reaction of methyl 3-amino-4-hydroxyphenylacetate with a substituted benzaldehyde, followed by hydrolysis of the resulting ester.[2]
Step 1: Synthesis of Methyl 2-(aryl)benzoxazole-5-acetate
-
An equimolar amount of methyl 3-amino-4-hydroxyphenylacetate is added to a solution of the appropriately substituted benzaldehyde in absolute ethanol.[2]
-
The resulting mixture is heated under reflux for approximately 4 hours.[2]
-
The ethanol is evaporated to yield a viscous product, which is then dissolved in hot glacial acetic acid.[2]
-
Lead tetraacetate is added to the solution, and the mixture is cooled to room temperature, leading to the precipitation of the product.[2]
-
The solid precipitate is collected by filtration.[2]
Step 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic acid
-
The methyl ester derivative is dissolved in a solution of sodium hydroxide in ethanol and water.
-
The mixture is stirred at room temperature for 3 hours.[7]
-
The ethanol is evaporated, and the residue is acidified with hydrochloric acid to precipitate the final carboxylic acid product.[7]
Therapeutic Potential in Cancer
Several studies have highlighted the potent cytotoxic activity of 2-arylbenzoxazole acetic acid derivatives against various cancer cell lines.[2][5] The presence of the acetic acid group at the 5-position of the benzoxazole ring has been shown to be a key determinant of this activity.[2][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative 2-arylbenzoxazole acetic acid derivatives against human cancer cell lines.
| Compound | R-group on 2-aryl ring | Cell Line | IC50 (µM) | Reference |
| 1 | 3-benzyloxyphenyl | MCF-7 | 12.5 | [2] |
| 2 | 4-methoxyphenyl | MCF-7 | 15.2 | [2] |
| 3 | 4-chlorophenyl | HCT-116 | 25.8 | [2] |
| 4 | 3-hydroxyphenyl | HCT-116 | 30.1 | [2] |
| Doxorubicin | (Reference Drug) | MCF-7 | 1.2 | [2] |
| Doxorubicin | (Reference Drug) | HCT-116 | 1.8 | [2] |
Mechanism of Action: Topoisomerase II Inhibition
One of the proposed mechanisms for the anticancer activity of 2-arylbenzoxazoles is the inhibition of topoisomerase II.[2] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[3] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the 2-arylbenzoxazole acetic acid derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Therapeutic Potential in Inflammation
2-Arylbenzoxazole acetic acid derivatives have also demonstrated significant anti-inflammatory properties.[3][4] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often evaluated in vivo using models such as the carrageenan-induced rat paw edema test.
| Compound | R-group on 2-aryl ring | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 5 | 4-chlorophenyl | 25 | 45 | [4] |
| 6 | 4-fluorophenyl | 25 | 42 | [4] |
| Phenylbutazone | (Reference Drug) | 50 | 30 | [4] |
| Benoxaprofen | (Reference Drug) | 25 | 48 | [3] |
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, 2-arylbenzoxazole acetic acids can reduce the production of these pro-inflammatory mediators.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of the compounds against COX-2 can be determined using a commercially available inhibitor screening kit.
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactor, probe, and COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds (2-arylbenzoxazole acetic acids) at various concentrations to the wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Conclusion
2-Arylbenzoxazole acetic acids represent a versatile and promising class of compounds with significant therapeutic potential, particularly as anticancer and anti-inflammatory agents. Their efficacy is closely linked to their ability to inhibit key enzymes such as topoisomerase II and COX-2. The synthetic routes to these compounds are well-established, and robust in vitro and in vivo assays are available for their biological evaluation. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this scaffold is warranted to advance these promising molecules towards clinical development. This guide provides a solid foundation of data and methodologies to support and inspire future research in this exciting area of medicinal chemistry.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Guide: The Anticancer Mechanisms of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific, in-depth mechanistic studies on the compound 2-(Benzo[d]oxazol-2-yl)acetic acid is limited. This document provides a comprehensive overview of the known mechanisms of action for its closely related analogues, primarily 2-arylbenzoxazole-5-acetic acid and other substituted benzoxazole derivatives, which are subjects of ongoing cancer research. The findings presented herein are based on these derivatives and are intended to guide research and development efforts for this class of compounds.
Core Putative Mechanisms of Action in Cancer Cells
Benzoxazole derivatives, particularly those functionalized with an acetic acid moiety, have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] Research into these compounds points towards a multi-faceted mechanism of action, primarily centered on the induction of apoptosis, inhibition of key signaling kinases, and potential interactions with DNA replication machinery. The presence of the acetic acid group at the 5-position of the benzoxazole core has been shown to enhance this cytotoxic activity.[1][2]
Induction of Apoptosis
A predominant mechanism observed for this class of compounds is the induction of programmed cell death (apoptosis).[3][4] Studies on active benzoxazole derivatives have shown that they can trigger apoptosis in cancer cells through the intrinsic pathway. This is characterized by:
-
Cell Cycle Arrest: Compounds can induce cell cycle arrest, particularly in the Pre-G1 and G1 phases, which is indicative of apoptosis.[3]
-
Modulation of Bcl-2 Family Proteins: A significant increase in the expression of the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, has been observed.[3][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane.
-
Caspase Activation: The altered Bax/Bcl-2 balance subsequently triggers the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Certain novel benzoxazole derivatives have been specifically designed and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can disrupt tumor vascularization, thereby limiting tumor growth and metastasis. This inhibition is a key upstream event that contributes to the observed anti-proliferative and pro-apoptotic effects.[3]
Topoisomerase II Inhibition
Another potential mechanism of action for some 2-arylbenzoxazole derivatives is the inhibition of DNA topoisomerase II.[1][4] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, ultimately triggering cell death. This mode of action is characteristic of several established chemotherapeutic agents.[1]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of various benzoxazole acetic acid derivatives against several human cancer cell lines.
Table 1: IC₅₀ Values of 2-Arylbenzoxazole-5-Acetic Acid Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µg/mL)[1] |
| 5 | 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | 10.5 |
| HCT-116 (Colon) | > 200 (Resistant) | ||
| 6 | Methyl 2-(3-benzyloxyphenyl)benzoxazole-5-acetate | MCF-7 (Breast) | 12.5 |
| HCT-116 (Colon) | > 200 (Resistant) | ||
| 10 | 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | 15.5 |
| HCT-116 (Colon) | 100 | ||
| 11 | Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate | MCF-7 (Breast) | 16.5 |
| HCT-116 (Colon) | 90 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 1.0 |
| HCT-116 (Colon) | 1.5 |
Table 2: IC₅₀ Values of Novel VEGFR-2 Inhibitory Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[3] | Normal Cell Line (WI-38) IC₅₀ (µM)[3] |
| 12d | HepG2 (Hepatocellular) | 23.61 | 99.41 |
| MCF-7 (Breast) | 44.09 | ||
| 12i | HepG2 (Hepatocellular) | 27.30 | 76.78 |
| MCF-7 (Breast) | 27.99 | ||
| 12l | HepG2 (Hepatocellular) | 10.50 | 37.97 |
| MCF-7 (Breast) | 15.21 | ||
| Sorafenib | (Reference Drug) | HepG2 (Hepatocellular) | 5.57 |
| MCF-7 (Breast) | 6.46 |
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanisms and a typical experimental workflow for evaluating these compounds.
Caption: Proposed apoptotic pathway for benzoxazole derivatives.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of benzoxazole derivatives, synthesized from methodologies reported in the literature.[1][3][6]
Cell Viability (MTT) Assay
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the culture medium. After 24 hours, the existing medium is removed from the wells, and 100 µL of the medium containing different concentrations of the compound is added. A control group receives medium with DMSO (vehicle) only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined using dose-response curve analysis.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the benzoxazole derivative at its predetermined IC₅₀ concentration for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within 1 hour. The percentages of cells in different quadrants (viable, early/late apoptotic) are quantified.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), are determined using cell cycle analysis software.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. <p>Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents</p> | Jilani | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-(Benzo[d]oxazol-2-yl)acetic acid derivatives. The benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this compound have emerged as a promising class of compounds, demonstrating notable anticancer and antimicrobial properties. This document details the synthetic methodologies, experimental protocols for biological evaluation, and the current understanding of their mechanism of action, with a focus on their potential as therapeutic agents.
Data Presentation: Biological Activity
The following tables summarize the quantitative data on the biological activity of various this compound derivatives, primarily focusing on their anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives
| Compound ID | R-Group (at position 2 of benzoxazole) | Cell Line | IC50 (µM) | Reference |
| 5 | 3-Benzyloxyphenyl | MCF-7 | 1.49 | [2] |
| 10 | 4-Methoxyphenyl | MCF-7 | 2.02 | [2] |
| 11 | Not Specified | MCF-7 | 3.41 | [2] |
| 5 | 3-Benzyloxyphenyl | HCT-116 | 84.54 | [2] |
| 10 | 4-Methoxyphenyl | HCT-116 | 4.26 | [2] |
| 11 | Not Specified | HCT-116 | 5.98 | [2] |
| IA | Structural analogue of UK-1 | MCF-7 | 1.5 | [2] |
| IA | Structural analogue of UK-1 | HT-29 | 9.1 | [2] |
| 2A | 5-Flourobenzoxazole | MCF-7 | 0.36 (GI50) | [2] |
| 4A | Not Specified | Topoisomerase II | 18.8 | [2] |
| 5A | 5-Chlorotolylbenzoxazole | Topoisomerase II | 22.3 | [2] |
MCF-7: Human breast adenocarcinoma cell line; HCT-116: Human colorectal carcinoma cell line; HT-29: Human colorectal adenocarcinoma cell line. IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µM) | Reference |
| 10 | Bacillus subtilis | 1.14 x 10⁻³ | [1] |
| 24 | Escherichia coli | 1.40 x 10⁻³ | [1] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and the key biological assays used for its evaluation.
Synthesis of 2-(4-Chlorophenyl)benzoxazol-5-yl)acetic acid (CBA)
This protocol describes a two-step synthesis of 2-(4-Chlorophenyl)benzoxazol-5-yl)acetic acid (CBA), a representative compound of this class.
Step 1: Synthesis of Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)
-
Dissolve Methyl 2-(3-amino-4-hydroxyphenyl)acetate (2.0 g, 0.011 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.54 g, 0.011 mol) to the solution.
-
Reflux the reaction mixture with continuous stirring for 4 hours.
-
Evaporate the solvent under reduced pressure to obtain a viscous material.
-
Dissolve the resulting material in a suitable volume (15–20 mL) of hot glacial acetic acid.
-
Treat the solution with lead(IV) acetate (Pb(CH₃COO)₄; 5.7 g, 0.013 mol) and stir until it reaches room temperature (25 °C).
Step 2: Synthesis of 2-(4-Chlorophenyl)benzoxazol-5-yl)acetic acid (CBA)
-
Dissolve the synthesized MCBA (1.0 g, 0.0034 mol) in 50 mL of 90% ethanol.
-
Add sodium hydroxide (NaOH; 0.6 g, 0.015 mol) and stir the mixture at room temperature (25 °C) for 3 hours.
-
Evaporate the ethanol from the reaction mixture.
-
Collect the residue and pour it into a mixture of crushed ice (20 mL) and concentrated hydrochloric acid (HCl; 2 mL).
-
A white solid crystal will precipitate. Filter the solid using a Buchner funnel.
-
Recrystallize the product from ethanol to yield the final product, CBA.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mechanism of Action: Topoisomerase II Inhibition Assay
Several 2-arylbenzoxazole derivatives have been identified as inhibitors of topoisomerase II, a key enzyme in DNA replication and transcription.[2][3] The following protocol outlines a kDNA decatenation assay to assess topoisomerase II inhibition.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add the desired concentration of the this compound derivative or a vehicle control (DMSO) to the reaction tubes.
-
Enzyme Addition: Add purified topoisomerase II enzyme to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.
Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit topoisomerase II. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of downstream signaling pathways that ultimately lead to apoptosis (programmed cell death).
The inhibition of topoisomerase II by these derivatives triggers a cascade of events, starting with the recognition of DNA double-strand breaks by sensor proteins like ATM and ATR kinases.[4] This leads to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins such as Bax.[4] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the dismantling of the cell through apoptosis.[4]
Conclusion
The this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their potential as both anticancer and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to further explore the synthesis and biological activity of this class of compounds. The elucidation of their mechanism of action, primarily through the inhibition of topoisomerase II, offers a clear direction for future drug design and optimization efforts. Further structure-activity relationship studies are warranted to identify derivatives with enhanced potency and selectivity, paving the way for their potential clinical application.
References
In Vitro Screening of 2-(Benzo[d]oxazol-2-yl)acetic Acid Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 2-(Benzo[d]oxazol-2-yl)acetic acid and its derivatives. This class of compounds has demonstrated a wide range of biological activities, making it a promising scaffold for drug discovery programs. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes key workflows and potential mechanisms of action.
Introduction to this compound Derivatives
Benzoxazole and its derivatives are important heterocyclic compounds that are present in numerous pharmaceutically active molecules.[1][2][3] The 2-substituted benzoxazole scaffold, in particular, has attracted significant attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of an acetic acid moiety at various positions on the benzoxazole core can enhance solubility and provide a handle for further chemical modification, making these libraries attractive for high-throughput screening (HTS) campaigns.
High-Throughput Screening (HTS) Workflow
The in vitro screening of a this compound library typically follows a multi-step high-throughput screening (HTS) process to identify and characterize "hit" compounds.[4] This workflow is designed to test a large number of compounds efficiently and reproducibly.[4][5]
Caption: High-throughput screening workflow for a small molecule library.
Experimental Protocols
Robust and reproducible experimental protocols are the foundation of a successful screening campaign.[4][6] The following sections detail common assays used for evaluating this compound libraries.
Anticancer Activity: Cytotoxicity Assays
A significant number of 2-arylbenzoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
3.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from a stock solution in DMSO, with a final DMSO concentration kept below 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Derivatives of benzoxazole have shown promising activity against a range of bacterial and fungal strains.[1][7]
3.2.1. Broth Microdilution Protocol
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or measurement of optical density can be used. Include a positive control (standard antibiotic/antifungal) and a negative control (no compound).[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound and related benzoxazole derivatives reported in the literature.
Table 1: Anticancer Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives[4]
| Compound | R-group (at position 2) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 5 | 3-benzyloxyphenyl | 1.8 | 24.5 |
| 6 | 3-benzyloxyphenyl methyl ester | 1.9 | 22.3 |
| 10 | 4-methoxyphenyl | 2.5 | 5.6 |
| 11 | 4-methoxyphenyl methyl ester | 2.6 | 6.1 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 |
Data extracted from a study on 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
Table 2: Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives[1]
| Compound | Gram-positive (MIC, µg/mL) | Gram-negative (MIC, µg/mL) | Antifungal (MIC, µg/mL) |
| Derivative A | S. aureus: 12.5 | E. coli: 25 | C. albicans: 50 |
| Derivative B | S. pyogenes: 25 | P. aeruginosa: 50 | A. clavatus: >100 |
| Cefixime | (Antibacterial Standard) | ||
| Griseofulvin | (Antifungal Standard) |
Note: This table represents a generalized summary based on findings that various 2-substituted benzoxazole derivatives demonstrate substantial antibacterial and antifungal activity. Specific compound structures and detailed MIC values would be dependent on the particular library screened.[1]
Potential Signaling Pathways
The anticancer activity of this compound derivatives may be mediated through various cellular signaling pathways. For instance, induction of apoptosis is a common mechanism for cytotoxic agents.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. axxam.com [axxam.com]
- 7. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Biological Context of 2-(Benzo[d]oxazol-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzo[d]oxazol-2-yl)acetic acid. Due to the limited availability of direct experimental quantitative data for this specific compound, this document outlines predicted solubility based on the physicochemical properties of its core moieties: benzoxazole and acetic acid. Furthermore, it details established experimental protocols for determining solubility and discusses the known biological activities of structurally related benzoxazole derivatives to provide context for its potential applications in drug discovery.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Poorly soluble | The hydrophobic benzoxazole moiety is expected to limit solubility in neutral aqueous solutions. |
| 0.1 N HCl (pH ~1) | Very poorly soluble | At low pH, the carboxylic acid group will be protonated, reducing its polarity and further decreasing aqueous solubility. |
| 0.1 N NaOH (pH ~13) | Soluble | At high pH, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a strong, polar aprotic solvent known to dissolve a wide range of organic compounds.[1] |
| Acetone | Moderately Soluble | As a polar aprotic solvent, acetone should be a reasonably good solvent for this compound. |
| Dichloromethane (DCM) | Slightly Soluble | The polarity of DCM may be insufficient to effectively solvate the carboxylic acid group. |
| Hexane | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve a polar compound like this compound. |
Note: The data in this table are predicted and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
Thermodynamic (Shake-Flask) Solubility Method
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sampling and Quantification: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
Qualitative Solubility Assessment
This is a rapid method to estimate solubility in various solvents.
Methodology:
-
Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a series of small test tubes or vials.
-
Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Observation: Vigorously mix the contents of each tube (e.g., by vortexing). Visually inspect for the complete dissolution of the solid.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the compound.
pH-Dependent Aqueous Solubility
This protocol is essential for ionizable compounds like carboxylic acids.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination: Perform the shake-flask method as described in section 2.1 in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range at which the compound's solubility is highest (typically at pH values above the pKa of the carboxylic acid).
Biological Context: Potential Signaling Pathways of Benzoxazole Derivatives
Benzoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][3][4][5][6][7][8][9][10] While the specific signaling pathways for this compound have not been elucidated, the known mechanisms of action for related compounds can provide valuable insights.
Antimicrobial Activity: DNA Gyrase Inhibition
Several studies suggest that benzoxazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[2][3]
Caption: Proposed antimicrobial mechanism of benzoxazole derivatives via inhibition of DNA gyrase.
Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition
Certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
General Experimental Workflow
The following workflow outlines a general approach for the synthesis, purification, characterization, and biological evaluation of a novel compound such as this compound.
Caption: General experimental workflow for a novel heterocyclic compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Arylbenzoxazole-5-Acetic Acids via Oxidative Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-arylbenzoxazole-5-acetic acids, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents. The synthesis is achieved through a two-step process involving an initial oxidative coupling of substituted benzaldehydes with methyl 3-amino-4-hydroxyphenylacetate using lead tetraacetate, followed by hydrolysis of the resulting methyl ester. This method offers a straightforward route to a variety of 2-arylbenzoxazole-5-acetic acid derivatives.
Introduction
2-Arylbenzoxazoles are a prominent heterocyclic scaffold known for a wide range of biological activities, including anticancer properties.[1][2] The introduction of an acetic acid moiety at the 5-position of the benzoxazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[1] The synthetic route described herein utilizes an oxidative coupling reaction, a powerful tool for the formation of the benzoxazole ring system. This method involves the reaction of an o-aminophenol derivative with a benzaldehyde in the presence of an oxidizing agent, in this case, lead tetraacetate.[1][2]
Data Presentation
The following table summarizes the yields and melting points of representative 2-arylbenzoxazole-5-acetic acid methyl esters and their corresponding acids synthesized via this protocol.
| Compound Number | R Group | Product | Yield (%) | Melting Point (°C) |
| 1a | 4-OCH₃ | Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate | 50 | 103-105 |
| 1b | 4-OCH₃ | 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | - | - |
| 2a | 3-OCH₂Ph | Methyl 2-(3-benzyloxyphenyl)benzoxazole-5-acetate | - | - |
| 2b | 3-OCH₂Ph | 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | 57 | 194-195 |
Note: Further characterization data, including ¹H NMR and Mass Spectrometry, can be found in the cited literature. For instance, for 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (2b), the ¹H NMR (DMSO-d6) shows peaks at δ 3.68 (s, 2H, benzylic CH₂), 5.19 (s, 2H, ArOCH₂Ph), 7.42 (m, 12H, ArH), and 12.27 (br, 1H, COOH), with a mass spectrometry result of m/z 361.[1] For Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate (1a), the ¹H NMR (CDCl₃) shows peaks at δ 3.60 (s, 3H, COOCH₃), 3.72 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 6.99 (d, 2H, ArH, J = 10 Hz), 7.2 (dd, 1H, ArH), 7.46 (d, 1H, ArH, J = 10 Hz), 7.61 (s, 1H, ArH), and 8.15 (d, 2H, ArH, J = 10 Hz), with a mass spectrometry result of m/z 297.[1]
Experimental Protocols
This section details the two-stage synthesis of 2-arylbenzoxazole-5-acetic acids.
Stage 1: Synthesis of Methyl 2-Arylbenzoxazole-5-acetates via Oxidative Coupling
This protocol describes the synthesis of the methyl ester intermediate.
Materials:
-
Methyl 3-amino-4-hydroxyphenylacetate
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 3-benzyloxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Lead Tetraacetate (Pb(OAc)₄)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate and the appropriately substituted benzaldehyde in absolute ethanol.
-
Heat the resulting solution under reflux for approximately 4 hours.
-
After the reflux period, evaporate the ethanol under reduced pressure to obtain a thick residue.
-
Dissolve the residue in hot glacial acetic acid.
-
To this solution, add a suitable amount of lead tetraacetate portion-wise.
-
Allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid precipitate by filtration and wash with a small amount of cold glacial acetic acid, followed by water.
-
Dry the collected solid to yield the methyl 2-arylbenzoxazole-5-acetate.
Stage 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic Acids
This protocol describes the conversion of the methyl ester to the final acetic acid product.[3]
Materials:
-
Methyl 2-arylbenzoxazole-5-acetate
-
Ethanol
-
90% Sodium Hydroxide (NaOH) solution
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Suspend the methyl 2-arylbenzoxazole-5-acetate in a mixture of ethanol and water.
-
Add a 90% NaOH solution to the suspension.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After 3 hours, acidify the reaction mixture with HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final 2-arylbenzoxazole-5-acetic acid.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction scheme for the synthesis of 2-arylbenzoxazole-5-acetic acids.
References
Application Notes and Protocols for Lead Tetraacetate-Mediated Synthesis of Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of benzoxazoles, a crucial heterocyclic motif in medicinal chemistry and materials science, utilizing lead tetraacetate as an efficient oxidizing agent. Two primary methodologies are presented: a one-pot synthesis from 1,2-diols and 2-aminophenols, and the oxidative cyclization of Schiff bases (anils). These protocols offer a robust and effective means to generate a variety of substituted benzoxazoles.
Introduction
Benzoxazoles are a prominent class of bicyclic heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of the benzoxazole core is a key step in the development of novel therapeutic agents. Lead tetraacetate, Pb(OAc)₄, is a powerful oxidizing agent that facilitates the efficient cyclization to form the benzoxazole ring system under relatively mild conditions. This application note details two reliable methods for this transformation, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various 2-substituted benzoxazoles from 1,2-diols and 2-aminophenols using lead tetraacetate.
| Entry | 2-Aminophenol Derivative | 1,2-Diol | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Aminophenol | Benzoin | 2-Phenylbenzoxazole | 2.5 | 96 |
| 2 | 2-Aminophenol | 1,2-Diphenylethane-1,2-diol | 2-Phenylbenzoxazole | 3.0 | 92 |
| 3 | 4-Methyl-2-aminophenol | Benzoin | 5-Methyl-2-phenylbenzoxazole | 2.0 | 94 |
| 4 | 4-Chloro-2-aminophenol | Benzoin | 5-Chloro-2-phenylbenzoxazole | 3.5 | 88 |
| 5 | 2-Aminophenol | Anisoin | 2-(4-Methoxyphenyl)benzoxazole | 2.5 | 90 |
| 6 | 2-Aminophenol | 4,4'-Dichlorobenzoin | 2-(4-Chlorophenyl)benzoxazole | 3.0 | 85 |
| 7 | 4-Nitro-2-aminophenol | Benzoin | 5-Nitro-2-phenylbenzoxazole | 3.5 | 82 |
Experimental Protocols
Method 1: One-Pot Synthesis from 1,2-Diols and 2-Aminophenols
This protocol describes a convenient one-pot synthesis of 2-substituted benzoxazoles via the reaction of a 1,2-diol and a 2-aminophenol in the presence of lead tetraacetate.[1][2][3]
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Substituted 1,2-diol (e.g., benzoin) (1.0 mmol)
-
Lead tetraacetate (Pb(OAc)₄) (1.1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol) and the 1,2-diol (1.0 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.
-
Carefully add lead tetraacetate (1.1 mmol) to the reaction mixture in one portion.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for the time specified in the data table (typically 2-3.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-substituted benzoxazole.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Method 2: Oxidative Cyclization of Schiff Bases (Anils)
This method involves the initial formation of a Schiff base from a 2-aminophenol and an aldehyde, followed by oxidative cyclization using lead tetraacetate.
Part A: Synthesis of the Schiff Base (Anil) Intermediate
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ethanol (15 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted 2-aminophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the Schiff base can often be observed by a color change or the precipitation of a solid.
-
The Schiff base can either be isolated by filtration if it precipitates or used directly in the next step.
Part B: Lead Tetraacetate-Mediated Oxidative Cyclization
Materials:
-
Schiff base from Part A (approx. 1.0 mmol)
-
Lead tetraacetate (Pb(OAc)₄) (1.1 mmol)
-
Dry benzene or toluene (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To the flask containing the Schiff base from Part A, add 20 mL of dry benzene or toluene.
-
Carefully add lead tetraacetate (1.1 mmol) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove lead(II) acetate precipitate.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzoxazole.
-
Characterize the product by spectroscopic methods.
Mandatory Visualizations
Reaction Mechanism
The proposed mechanism for the one-pot synthesis of benzoxazoles from 1,2-diols and 2-aminophenols involves several steps. Initially, lead tetraacetate oxidatively cleaves the 1,2-diol to generate two aldehyde molecules. One of these aldehydes then condenses with the 2-aminophenol to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation, also mediated by lead tetraacetate, leads to the formation of the aromatic benzoxazole ring.
Caption: Proposed reaction pathway for the one-pot synthesis of benzoxazoles.
Experimental Workflow
The following diagram illustrates the general workflow for the lead tetraacetate-mediated synthesis of benzoxazoles.
Caption: General experimental workflow for benzoxazole synthesis.
References
Application of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(Benzo[d]oxazol-2-yl)acetic acid have emerged as a promising class of heterocyclic compounds in oncological research. Displaying a wide range of biological activities, these molecules have demonstrated significant potential as anticancer agents. This document provides a comprehensive overview of the application of these derivatives in cancer research, detailing their cytotoxic effects, mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
The core structure of this compound has been the subject of extensive medicinal chemistry efforts, leading to the synthesis of numerous analogues with enhanced potency and selectivity against various cancer cell lines. Key mechanisms of action identified for this class of compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in tumor progression and metastasis, such as topoisomerase II and heparanase.
Data Presentation
The cytotoxic activity of various 2-arylbenzoxazole acetic acid derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, is included as a reference compound.
| Compound ID | Derivative Name | MCF-7 IC50 (µM)[1] | HCT-116 IC50 (µM)[1] |
| 1 | This compound | 14.30 | 41.95 |
| 5 | 2-(3-(Benzyloxy)phenyl)benzo[d]oxazol-5-yl)acetic acid | 1.49 | 84.54 |
| 10 | 2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)acetic acid | 2.02 | 4.26 |
| Doxorubicin | - | 0.13 | 0.12 |
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several key mechanisms:
-
Induction of Apoptosis: Certain benzoxazole derivatives have been shown to induce programmed cell death in cancer cells. This is achieved through the modulation of key apoptosis-regulating proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in apoptosis.[2][3]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. For instance, some derivatives have been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[4]
-
Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme for DNA replication and cell division. Some 2-arylbenzoxazole derivatives have been identified as inhibitors of this enzyme, which is a common mechanism of action for many established anticancer drugs.[1]
-
Heparanase Inhibition: Heparanase is an enzyme that plays a crucial role in cancer metastasis and angiogenesis. The inhibition of heparanase by certain benzoxazole derivatives represents a promising strategy to impede tumor spread and growth.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the cytotoxicity of benzoxazole derivatives.
Caption: Apoptosis induction pathway by benzoxazole derivatives.
Caption: Cell cycle arrest at the G2/M phase induced by benzoxazole derivatives.
Experimental Protocols
Cytotoxicity Determination using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of Apoptosis by Western Blot
This protocol describes the detection of apoptosis-related proteins in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest, coupled with their inhibitory effects on key cancer-related enzymes, underscores their therapeutic potential. The protocols and data presented in this document provide a solid foundation for further research and development in this exciting area of cancer drug discovery.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzo[d]oxazol-2-yl)acetic acid as an Antifungal Agent
Disclaimer: As of the latest literature review, specific data on the in vitro antifungal activity of 2-(Benzo[d]oxazol-2-yl)acetic acid is not widely available. The following application notes and protocols are therefore based on established, generalized methods for the in vitro antifungal susceptibility testing of novel compounds and publicly available data for structurally related benzoxazole derivatives. These protocols provide a robust framework for the initial screening and evaluation of this compound.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of new antifungal agents. Benzoxazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential antifungal agent. The methodologies described herein are based on established standards to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Data Presentation: Antifungal Activity of Representative Benzoxazole Derivatives
The following tables summarize the in vitro antifungal activity of various benzoxazole derivatives against a range of fungal pathogens. This data, gathered from published literature, can serve as a benchmark for assessing the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Yeast Pathogens
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole | Candida albicans | 2 - 256 | [1] |
| 2-(4-chlorophenyl)-1,3-benzoxazole | Candida albicans | 2 - 256 | [1] |
| 2-(4-nitrophenyl)-1,3-benzoxazole | Candida krusei | 15.6 | [2] |
| Representative Benzoxazole Derivative 1 | Candida albicans | 62.5 | [2] |
| Representative Benzoxazole Derivative 1 | Candida tropicalis | 125.0 | [2] |
Table 2: Half Maximal Inhibitory Concentration (IC50) of Benzoxazole Derivatives against Filamentous Fungi
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| 2-(phenoxymethyl)benzo[d]oxazole | Fusarium solani | 4.34 - 17.61 | [3] |
| 2-(phenoxymethyl)benzo[d]oxazole | Botrytis cinerea | 19.92 - 77.41 | [3] |
| 2-aminobenzoxazole derivative 3a | Fusarium oxysporum | 1.48 - 16.6 | [4] |
| 2-aminobenzoxazole derivative 3b | Botrytis cinerea | 1.48 - 16.6 | [4] |
| 2-aminobenzoxazole derivative 3c | Sclerotinia sclerotiorum | 1.48 - 16.6 | [4] |
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A for filamentous fungi.[5][6]
1. Materials:
-
This compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Humidified incubator (35°C)
2. Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds.
3. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain a range of concentrations.
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Seal the plate and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
4. Reading and Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Alternatively, use a microplate reader to measure the optical density at 490 nm.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
This protocol is a standard method to evaluate the cytotoxic effect of the compound on mammalian cells.[7]
1. Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2. Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
3. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Proposed Mechanism of Action
Based on in silico studies of related benzoxazole and benzothiazole derivatives, a potential mechanism of antifungal action involves the inhibition of key fungal proteins such as Heat Shock Protein 90 (Hsp90) and aldehyde dehydrogenase.[2] Hsp90 is a molecular chaperone crucial for the proper folding and function of many client proteins involved in fungal stress response, morphogenesis, and virulence.[8][9] Its inhibition can disrupt these essential cellular processes, leading to fungal cell death or growth inhibition. Aldehyde dehydrogenases are involved in various metabolic pathways, and their inhibition could lead to the accumulation of toxic aldehydes.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of action via inhibition of Hsp90 and Aldehyde Dehydrogenase.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. youtube.com [youtube.com]
- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Fungal Hsp90 - a biological transistor that tunes cellular outputs to thermal inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(Benzo[d]oxazol-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. This document provides a detailed experimental framework for evaluating the in vitro cytotoxicity of a specific benzoxazole derivative, 2-(Benzo[d]oxazol-2-yl)acetic acid. The following protocols and application notes are designed to guide researchers in assessing the compound's potential as an anticancer agent through a series of established cell-based assays.
The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information on a compound's ability to inhibit cell growth or induce cell death. This document outlines the methodologies for determining cell viability, membrane integrity, and the induction of apoptosis, thereby offering a comprehensive approach to characterizing the cytotoxic profile of this compound.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HCT-116 (human colorectal carcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
A549 (human lung carcinoma)
-
Normal human fibroblast cell line (e.g., MRC-5) for selectivity assessment.
-
-
Compound:
-
This compound, dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
-
Cell Culture:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
-
Inverted microscope
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell lines in their recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency to ensure exponential growth for experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with a compromised plasma membrane, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry software.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HCT-116 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MRC-5 | 48 |
Table 2: Percentage of Apoptotic Cells after Treatment with this compound for 48h
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | 0 (Vehicle) | |||
| IC₅₀/2 | ||||
| IC₅₀ | ||||
| 2 x IC₅₀ | ||||
| HCT-116 | 0 (Vehicle) | |||
| IC₅₀/2 | ||||
| IC₅₀ | ||||
| 2 x IC₅₀ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity evaluation.
Hypothesized Signaling Pathway: Induction of Apoptosis```dot
Analytical Techniques for the Characterization of 2-(Benzo[d]oxazol-2-yl)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-(Benzo[d]oxazol-2-yl)acetic acid. The application notes and detailed experimental protocols are intended to guide researchers in the comprehensive characterization of this and structurally related compounds.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound by providing information about its chemical bonds, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. These techniques are crucial for verifying the connectivity of the benzoxazole ring and the acetic acid moiety.
Table 1: Representative ¹H NMR Data for a Benzoxazole Acetic Acid Derivative [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.27 | br | COOH |
| 7.42 | m | ArH |
| 5.19 | s | ArOCH₂Ph |
| 3.68 | s | benzylic CH₂ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Typical parameters: spectral width of -2 to 14 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
The following table provides representative mass spectrometry data for a related compound, 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid.[1]
Table 2: Representative Mass Spectrometry Data for a Benzoxazole Acetic Acid Derivative [1]
| Ionization Mode | m/z | Assignment |
| MS | 283 | [M]+ |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: High-resolution mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure.
-
Drying Gas (N₂) Temperature: 200-300 °C.
-
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the benzoxazole ring (C=N and C-O stretching), and the aromatic ring (C-H and C=C stretching) can be observed.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1640-1600 | Medium | C=N stretch (Oxazole ring) |
| 1500-1400 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1250-1200 | Strong | C-O stretch (Oxazole ring) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2900-2800 | Medium | C-H stretch (Aliphatic) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy
Application Note: UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The benzoxazole moiety is a known chromophore that absorbs UV radiation.[2][3]
Table 4: Representative UV-Visible Absorption Data for Benzoxazole Derivatives in Ethanol [2][3]
| Compound/Derivative | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) |
| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrument: UV-Visible spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for separating this compound from impurities, starting materials, and by-products. A reversed-phase C18 column is typically suitable for this type of polar aromatic compound. UV detection is appropriate due to the chromophoric nature of the benzoxazole ring.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution can be employed. A typical starting point for method development could be a 60:40 (v/v) mixture of aqueous buffer and organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax determined by UV-Vis spectroscopy (e.g., around 254 nm or a more specific wavelength).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent.
-
Prepare a series of standard solutions of known concentrations for calibration and quantification.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Assess purity by calculating the peak area percentage of the main component relative to the total peak area.
-
Quantify the compound using a calibration curve generated from the standard solutions.
-
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Application Note: DSC is used to determine the melting point and to study other thermal transitions such as glass transitions or polymorphic transformations. TGA measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile. Polybenzoxazoles, related polymers, have been shown to be stable up to 500 °C.
Experimental Protocol: DSC and TGA
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
DSC Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 or 20 °C/min).
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of the endothermic melting transition.
-
TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Visualizations
Experimental Workflow
Caption: Overall analytical workflow for the characterization of this compound.
Interrelationship of Analytical Techniques
Caption: Logical relationships between analytical techniques for compound characterization.
References
Application Notes and Protocols for Developing Cell-Based Assays for 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzo[d]oxazol-2-yl)acetic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The benzoxazole scaffold is a key feature in a variety of biologically active molecules, demonstrating a wide range of activities including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several studies have highlighted the cytotoxic effects of 2-arylbenzoxazole acetic acid derivatives against various cancer cell lines, such as MCF-7 and HCT-116.[4] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways, including the inhibition of enzymes like VEGFR-2, which is pivotal in tumor angiogenesis.[5][6][7]
These application notes provide a comprehensive guide for researchers to establish a suite of cell-based assays to screen, characterize, and elucidate the mechanism of action of novel this compound derivatives. The protocols detailed below will enable the systematic evaluation of these compounds for their cytotoxic, anti-proliferative, and pro-apoptotic activities.
Cytotoxicity Assessment using MTT Assay
The initial step in evaluating the anticancer potential of the derivatives is to determine their dose-dependent cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10]
Experimental Protocol: MTT Assay[9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives on MCF-7 Cells after 48h Treatment (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | - |
| Derivative A | 1 | 85.3 ± 4.1 | 12.5 |
| 5 | 62.1 ± 3.8 | ||
| 10 | 51.2 ± 4.5 | ||
| 25 | 30.7 ± 2.9 | ||
| 50 | 15.4 ± 2.1 | ||
| Derivative B | 1 | 92.5 ± 5.5 | 35.2 |
| 5 | 78.9 ± 4.9 | ||
| 10 | 65.4 ± 3.7 | ||
| 25 | 45.8 ± 4.1 | ||
| 50 | 28.1 ± 3.3 | ||
| Doxorubicin | 1 | 45.6 ± 3.2 | 0.85 |
Experimental Workflow
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 2-(Benzo[d]oxazol-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzo[d]oxazol-2-yl)acetic acid is a member of the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Various derivatives of benzoxazole acetic acid have been investigated for their potential as anti-inflammatory, anti-psoriatic, and anticancer agents.[1][2] The presence of the carboxylic acid moiety presents both opportunities for pharmacological interaction and challenges for formulation, primarily due to its potential for poor aqueous solubility.[3] Like many carboxylic acid-containing drugs, this compound is anticipated to be a poorly soluble compound, making the development of a suitable vehicle for in vivo administration a critical step for preclinical evaluation.
These application notes provide a comprehensive guide to formulating this compound for in vivo research, including its physicochemical properties, recommended formulation strategies, and detailed experimental protocols.
Physicochemical Properties
| Property | Estimated Value | Source / Rationale |
| Molecular Formula | C₉H₇NO₃ | Based on chemical structure |
| Molecular Weight | ~177.16 g/mol | Based on isomers[4][5] |
| XLogP3 | ~1.1 - 1.2 | Computed for isomers, suggesting moderate lipophilicity[4][5] |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group[4][5] |
| Hydrogen Bond Acceptor Count | 3-4 | From the oxygen and nitrogen atoms in the rings and carboxylic acid[4] |
| pKa | 3.5 - 4.5 (Estimated) | Typical range for aromatic carboxylic acids. |
| Aqueous Solubility | Poor (Predicted) | Common for small molecules with this structure and moderate lipophilicity. |
Formulation Strategies for In Vivo Administration
The predicted poor aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve adequate exposure in animal models. The choice of vehicle is critical and depends on the route of administration, the required dose, and the duration of the study.
Vehicle Selection
Several vehicle systems can be considered for this compound. A tiered approach to formulation development is recommended, starting with simpler systems and progressing to more complex ones if required.
| Vehicle Type | Composition | Suitability & Considerations |
| Aqueous Suspension | 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water, with 0.1% - 0.5% Tween 80. | Oral (PO): Suitable for compounds that are not soluble. Requires careful homogenization to ensure dose uniformity. Particle size reduction (micronization) can improve suspension quality and bioavailability. |
| Co-solvent System | DMSO, PEG 400, Ethanol. Often in combination and diluted with saline or water. | Oral (PO), Intraperitoneal (IP), Intravenous (IV): Simple to prepare. Can solubilize a wide range of compounds. Caution: Potential for vehicle-induced toxicity or irritation at high concentrations. Drug may precipitate upon injection into the aqueous physiological environment. A slow injection rate is recommended for IV administration. |
| Cyclodextrin Solution | 10% - 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline. | PO, IP, IV: Forms inclusion complexes with poorly soluble compounds, increasing their aqueous solubility and stability. Can have pharmacological effects of its own at high concentrations. |
| Lipid-based Formulation | Solutions or suspensions in oils (e.g., corn oil, sesame oil). | PO: Can enhance oral bioavailability for lipophilic compounds. Not suitable for intravenous administration. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is recommended as a starting point for oral administration due to its general applicability and good safety profile.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), sodium salt, low viscosity
-
Tween 80
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Calibrated pH meter
Procedure:
-
Prepare the Vehicle:
-
Add 0.5 g of CMC to approximately 80 mL of purified water while stirring.
-
Heat the mixture to 40-50°C and stir until the CMC is fully hydrated and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween 80 (for a 0.2% final concentration) and stir to mix.
-
Adjust the final volume to 100 mL with purified water.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound based on the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg for a 10 mL final volume).
-
Place the compound in a mortar.
-
Add a few drops of the CMC/Tween 80 vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes before dosing. For higher concentrations or compounds with difficult wetting properties, use a homogenizer to ensure a uniform particle size distribution.
-
-
Administration:
-
Administer the formulation via oral gavage.
-
Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
-
Protocol 2: Preparation of a Solubilized Formulation using a Co-solvent System
This protocol is suitable for studies requiring a true solution, for example, in intraperitoneal or intravenous injections.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Solubility Testing (Recommended):
-
Before preparing the final formulation, test the solubility of the compound in various co-solvents and their mixtures to identify the optimal system that uses the lowest possible percentage of organic solvent.
-
-
Prepare the Formulation (Example: 10% DMSO / 40% PEG 400 / 50% Saline):
-
Weigh the required amount of this compound into a sterile vial.
-
Add DMSO to the vial (10% of the final volume) and vortex until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be necessary.
-
Add PEG 400 (40% of the final volume) and vortex to mix thoroughly.
-
Slowly add the saline (50% of the final volume) to the mixture while vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the drug concentration).
-
-
Administration:
-
Administer the formulation via the desired route (e.g., IP or slow IV bolus).
-
Prepare the formulation fresh daily and store it at room temperature, protected from light, unless stability studies indicate otherwise.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of this compound.
Hypothetical Signaling Pathway
Given the reported anticancer activity of some benzoxazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways in cancer cells. The diagram below illustrates a hypothetical pathway where the compound inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of co-solvent solution upon addition of aqueous phase. | The compound's solubility limit has been exceeded. | Increase the proportion of the organic co-solvent. Decrease the final concentration of the drug. Add the aqueous phase more slowly while vortexing vigorously. |
| Inconsistent results in in vivo efficacy studies. | Poor bioavailability due to formulation issues. Non-homogenous suspension leading to inaccurate dosing. | If using a suspension, ensure it is continuously and vigorously stirred. Consider particle size reduction (micronization). If using a co-solvent, check for precipitation post-injection by preparing a sample and diluting it in plasma in vitro. Consider switching to a different formulation strategy (e.g., cyclodextrin-based). |
| Vehicle-related toxicity observed in control animals. | The concentration or type of co-solvent is causing adverse effects. | Reduce the concentration of the organic co-solvent. Refer to literature for the maximum tolerated dose of the vehicle components for the specific animal model and administration route. Switch to a more biocompatible vehicle like an aqueous suspension or cyclodextrin solution. |
| Suspension is difficult to pass through the gavage needle. | The viscosity of the vehicle is too high. The compound has formed large agglomerates. | Use a lower concentration of the suspending agent (e.g., 0.5% CMC instead of 1%). Ensure proper wetting of the compound by creating a paste before adding the bulk vehicle. Use a wider gauge gavage needle if possible. |
Disclaimer: These are generalized protocols and may require optimization for this compound. It is imperative to conduct appropriate solubility and stability studies to develop a robust and reliable formulation for your specific in vivo experiments. Always consult relevant institutional and regulatory guidelines for animal welfare and handling.
References
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1,3-Benzoxazol-5-yl)acetic acid | C9H7NO3 | CID 1473107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Substituted 2-(Benzo[d]oxazol-2-yl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted 2-(Benzo[d]oxazol-2-yl)acetic acid analogs, a class of compounds with significant therapeutic potential, particularly in oncology. This document outlines synthetic procedures, quantitative biological data, and insights into the molecular mechanisms of action, including their effects on key cancer-related signaling pathways.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of an acetic acid moiety at the 2-position of the benzo[d]oxazole core has been shown to be a critical pharmacophore for various biological activities. These analogs have demonstrated potent efficacy against a range of cancer cell lines, operating through diverse mechanisms of action. This document serves as a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative substituted this compound analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Substitution on Benzoxazole Ring) | R2 (Substitution on 2-Aryl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Acetic Acid | 3-Benzyloxy | MCF-7 | Promising | [2] |
| 2 | 5-Acetic Acid | 4-Methoxy | MCF-7 | Promising | [2] |
| 3 | 5-Acetic Acid | 4-Chloro | HCT-116 | - | [2] |
| 4 | 5-Fluoro | - | MCF-7 | 0.36 | [2] |
| 5 | 5-Fluoro | - | MDA-MB-468 | 0.27 | [2] |
| 6 | H | 4-Amino (as 2-aryl) | - | Potent | [3] |
| 7 | 5-Chloro | 4-Methylphenyl | - | 22.3 (Topo II) | [3] |
| 8 | H | 4-Nitrobenzyl | - | 17.4 (Topo II) | [3] |
| 9 | 5-Nitro | 4-Nitrobenzyl | - | 91.41 (Topo II) | [3] |
| 10 | - | - | HepG2 | 10.50 | [4][5] |
| 11 | - | - | MCF-7 | 15.21 | [4][5] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, although the compound was reported to be active.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a representative substituted this compound analog.
Protocol 1: Synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate
This protocol describes a two-step synthesis involving the condensation of a substituted aldehyde with an aminophenol derivative, followed by oxidative cyclization.
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Lead (IV) acetate (Lead tetraacetate)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) in absolute ethanol.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain a viscous residue.
-
-
Oxidative Cyclization:
-
Dissolve the residue from the previous step in hot glacial acetic acid.
-
To this solution, add lead (IV) acetate (1.1 eq) portion-wise while stirring.
-
Continue stirring the mixture at room temperature until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[6]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
-
Protocol 2: Hydrolysis to 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetic acid
Procedure:
-
Hydrolysis:
-
Dissolve the methyl ester product from Protocol 1 in a mixture of ethanol and 10% aqueous NaOH solution.
-
Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and key signaling pathways implicated in the anticancer activity of substituted this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Signaling Pathways
Substituted this compound analogs exert their anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole analogs.[4][5]
Caption: Mechanism of Topoisomerase II inhibition by benzoxazole analogs.[3][10]
Caption: Inhibition of Histone Deacetylases (HDACs) by benzoxazole analogs.
Caption: Overview of key signaling pathway crosstalk and inhibition by benzoxazole analogs.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzo[d]oxazol-2-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-(Benzo[d]oxazol-2-yl)acetic acid.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions and purification inefficiencies. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.[1][2]
Initial Checks and Common Issues
| Potential Cause | Recommended Action |
| Purity of Starting Materials | Verify the purity of 2-aminophenol and the malonic acid derivative (e.g., diethyl malonate, malonic acid) using techniques like NMR or melting point analysis. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1] |
| Reaction Monitoring | Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products. |
| Moisture and Air Sensitivity | Some reagents and intermediates can be sensitive to moisture and air. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Specific Synthetic Steps
The synthesis of this compound typically proceeds in two main stages: the formation of the benzoxazole ring system and the subsequent generation of the acetic acid moiety.
Step 1: Benzoxazole Ring Formation (Condensation)
This step commonly involves the condensation of 2-aminophenol with a malonic acid derivative.
Q1: My condensation reaction is not proceeding to completion, resulting in a low yield of the benzoxazole intermediate.
A1: A stalled or incomplete reaction can be due to several factors:
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring for any decomposition. Some benzoxazole syntheses require temperatures up to 150°C.[3]
-
Catalyst Inactivity: If a catalyst is used (e.g., polyphosphoric acid, a Brønsted or Lewis acid), ensure it is active and used in the correct amount. Some catalysts are sensitive to air and moisture.[1][2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling point solvents like toluene or xylene are often used to facilitate the removal of water via a Dean-Stark apparatus.
Q2: I am observing the formation of significant side products during the condensation step.
A2: Side product formation is a common reason for low yields.
-
Self-condensation of 2-aminophenol: This can occur at high temperatures. Optimizing the reaction temperature and time can minimize this.
-
Formation of an intermediate that fails to cyclize: The initial acylation of 2-aminophenol may occur without subsequent cyclization. The use of a dehydrating agent or a catalyst that promotes cyclization, such as polyphosphoric acid (PPA), can be beneficial.[4]
-
Decarboxylation: If malonic acid is used directly, decarboxylation can occur at elevated temperatures, leading to the formation of 2-methylbenzoxazole as a byproduct.
Step 2: Hydrolysis of the Ester (if applicable)
If the synthesis proceeds via an ester intermediate like ethyl 2-(benzo[d]oxazol-2-yl)acetate, the final step is hydrolysis.
Q3: The hydrolysis of my ester intermediate is slow or incomplete, leading to a low yield of the final acetic acid product.
A3: Incomplete hydrolysis can be addressed by:
-
Choice of Base/Acid: Stronger bases like potassium hydroxide are often more effective than sodium hydroxide for ester hydrolysis. Acid-catalyzed hydrolysis with reagents like hydrochloric or sulfuric acid is also an option.
-
Reaction Temperature: Increasing the temperature will generally accelerate the rate of hydrolysis. Refluxing in a suitable solvent is a common practice.
-
Solvent System: The use of a co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate hydrolysis.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to this compound, and how do their yields compare?
A4: The most prevalent method is the condensation of 2-aminophenol with a malonic acid derivative. Variations of this method exist, with different catalysts and reaction conditions influencing the yield. While specific yield data for the target molecule is not extensively published, data for analogous benzoxazole syntheses can provide insights.
Comparison of Benzoxazole Synthesis Methods (Analogous Systems)
| Route | Key Reagents | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Oxidative Coupling | Methyl 3-amino-4-hydroxyphenylacetate, Substituted Benzaldehyde | Lead Tetraacetate | Ethanol, Acetic Acid | ~4 hours (reflux) + cooling | Reflux | 57% (for 2-(3-benzyloxyphenyl) derivative) | [5] |
| Condensation with Carboxylic Acid | 2-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 5 hours | 130 °C | 98% (for 2-phenylbenzoxazole) | [5] |
| Condensation with β-diketones | 2-aminophenol, β-diketone | Brønsted acid and CuI | Not specified | Not specified | Not specified | Good to excellent | [6] |
| Condensation with Aldehydes | 2-aminophenol, aromatic aldehyde | Samarium triflate | Aqueous medium | Not specified | Mild | Good | [6] |
Q5: What is the role of a catalyst in the condensation of 2-aminophenol and a malonic acid derivative?
A5: In the condensation reaction, a catalyst, typically an acid, plays a crucial role in activating the carbonyl group of the malonic acid derivative, making it more susceptible to nucleophilic attack by the amino group of 2-aminophenol. It also facilitates the subsequent dehydration and ring closure to form the benzoxazole ring. Polyphosphoric acid (PPA) is a commonly used catalyst that also serves as a dehydrating agent.[4]
Q6: How can I effectively purify the final product, this compound, to improve my isolated yield?
A6: Purification is a critical step where product loss can occur.
-
Extraction: After the reaction, a standard workup often involves quenching the reaction mixture, followed by extraction with an organic solvent. Careful separation of the organic and aqueous layers is important.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common and effective method for purifying the final product and removing soluble impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)acetate via Condensation of 2-Aminophenol with Diethyl Malonate
This protocol is a generalized procedure based on common methods for benzoxazole synthesis.
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-aminophenol (1 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of polyphosphoric acid (PPA).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(benzo[d]oxazol-2-yl)acetate.
Protocol 2: Hydrolysis of Ethyl 2-(benzo[d]oxazol-2-yl)acetate
-
Dissolve ethyl 2-(benzo[d]oxazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in Benzoxazole Synthesis from o-Aminophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of benzoxazoles from o-aminophenol.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
A1: Low yields in benzoxazole synthesis can arise from several factors. A systematic troubleshooting approach is recommended.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the o-aminophenol or the carboxylic acid derivative can interfere with the reaction.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1][2]
-
Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired benzoxazole.[1]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.[1]
Q2: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
A2: Side product formation is a frequent cause of low yields in benzoxazole synthesis. Common side products include:
-
N,O-diacylated o-aminophenol: This occurs when both the amino and hydroxyl groups of o-aminophenol are acylated. To minimize this, use a stoichiometric amount of the acylating agent and optimize reaction conditions to favor cyclization.
-
Polymerization of o-aminophenol: Under certain conditions, especially at high temperatures or in the presence of strong acids or bases, o-aminophenol can polymerize.[1] To avoid this, maintain optimal reaction temperatures and consider using milder catalysts.
-
Incomplete cyclization: The intermediate Schiff base (formed from the condensation of o-aminophenol and an aldehyde) may not fully cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time, or adding a suitable oxidant.
Q3: My reaction seems to stall and does not go to completion. What can I do?
A3: A stalled reaction can be due to several factors:[2]
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider a gradual increase in temperature while monitoring the reaction progress by TLC or GC.[2]
-
Catalyst Deactivation: The catalyst may have lost its activity. Adding a fresh portion of the catalyst might help restart the reaction.[2]
-
Inert Atmosphere: o-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields. Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[2]
Q4: What are some effective purification strategies for benzoxazoles to minimize product loss?
A4: Purification can be a significant source of product loss. Here are some effective strategies:
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation.
-
Recrystallization: This technique can be very effective for obtaining high-purity benzoxazoles, especially if a suitable solvent is found.
-
Aqueous Work-up: A careful aqueous work-up can help remove unreacted starting materials and water-soluble byproducts before further purification.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | None | 135 | 0.5 | 92 | |
| Acetic Acid | None | 135 | 2 | 85 | |
| Montmorillonite K-10 | None | 135 | 1.5 | 88 | |
| InCl₃ | None | 135 | 1 | 90 | |
| Sc(OTf)₃ | None | 135 | 1 | 94 |
Table 2: Effect of Solvent on the Yield of 2-Phenylbenzoxazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 110 | 12 | 85 | |
| Xylene | 140 | 10 | 90 | |
| DMF | 153 | 8 | 82 | |
| DMSO | 189 | 6 | 78 | |
| None | 135 | 0.5 | 92 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using p-Toluenesulfonic Acid (p-TsOH)
-
In a round-bottom flask, combine o-aminophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and p-TsOH (0.1 mmol).
-
Heat the mixture at 135°C under a nitrogen atmosphere for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
Protocol 2: Analytical Method for Side Product Identification by GC-MS
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the diluted sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a standard non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Set the temperature program to start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure the elution of all components.
-
Analyze the resulting mass spectra of the separated components by comparing them with a mass spectral library or by interpreting the fragmentation patterns to identify the desired product and any side products.
Mandatory Visualizations
References
Technical Support Center: Optimization of 2-Arylbenzoxazole Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-arylbenzoxazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide provides solutions to common problems that can arise during the synthesis of 2-arylbenzoxazoles.
Problem 1: Low to No Product Yield
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can inhibit the reaction.[1][2]
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or catalyst may not be ideal for the specific substrates.[1]
-
Catalyst Inactivity: The catalyst may be deactivated or not present in a sufficient amount.[1][2]
-
Inert Atmosphere: Reactants or intermediates may be sensitive to oxygen or moisture, leading to degradation and byproduct formation.[1][2]
Problem 2: Formation of Multiple Products (Visible on TLC)
Possible Causes and Solutions:
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[1] Common side products include stable Schiff bases that do not cyclize, over-alkylation/acylation products, and polymers.[1]
-
Incomplete Reaction: Unreacted starting materials may be present alongside the product.
Problem 3: Product Loss During Purification
Possible Causes and Solutions:
-
Inefficient Purification Technique: Significant product loss can occur during the work-up and purification steps.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-arylbenzoxazoles?
A1: Conventionally, 2-arylbenzoxazoles are synthesized by the condensation of 2-aminophenols with various reagents such as aldehydes, carboxylic acids, orthoesters, amides, or acyl chlorides.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the progress of the reaction.[1] This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Q3: What is a "green" approach to 2-arylbenzoxazole synthesis?
A3: Green chemistry approaches aim to use environmentally friendly reagents and conditions. For 2-arylbenzoxazole synthesis, this can involve using non-toxic, biodegradable, and recoverable catalysts, employing solvent-free conditions, or conducting the reaction in aqueous media.[3][4][5] For example, using a magnetically separable nanocatalyst allows for easy recovery and reuse.[3][4]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, several protocols exist for the synthesis of 2-arylbenzoxazoles under solvent-free conditions.[4][6] These reactions are often promoted by ultrasound irradiation or heating and can lead to faster reaction times and higher yields.[4]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-arylbenzoxazoles.
Table 1: Effect of Catalyst on 2-Phenylbenzoxazole Synthesis
| Catalyst | Catalyst Loading (mg) | Reaction Time (min) | Yield (%) |
| LAIL@MNP | 4 | 30 | 90 |
| Fe3O4 | 4 | 30 | 25 |
| Imidazole | 4 | 30 | 15 |
| No Catalyst | - | 30 | Trace |
| Reaction conditions: 2-Aminophenol (1.0 mmol), benzaldehyde (1.0 mmol) under solvent-free sonication at 70 °C.[4] |
Table 2: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Yield (%) |
| 1 | 150 | 85 |
| 2 | 130 | 67 |
| 3 | Room Temperature | No Reaction |
| Reaction conditions: o-Nitrophenol (0.2 mmol), benzyl alcohol (0.5 mmol), solvent (0.5 mL), 24 h, under argon.[7] |
Table 3: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | DCM | 85 |
| 2 | DCE | 81 |
| 3 | Toluene | 75 |
| 4 | THF | 60 |
| Reaction conditions: Tertiary amide (0.55 mmol), 2-Fluoropyridine (1.0 mmol), Tf2O (0.6 mmol), 2-aminophenol (0.5 mmol), room temperature, 1 hour.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst under Solvent-Free Conditions [6]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine [1]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (Et3N, 0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: General experimental workflow for 2-arylbenzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-(Benzo[d]oxazol-2-yl)acetic acid for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-(Benzo[d]oxazol-2-yl)acetic acid for reliable and reproducible biological assays.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon addition to aqueous assay buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: this compound, being a weakly acidic compound, is expected to have limited solubility in neutral or acidic aqueous solutions.[1][2][3] The neutral form of the molecule is less soluble than its ionized counterpart.[4]
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the stock solution or the final assay buffer. For an acidic compound, increasing the pH above its pKa will convert it to its more soluble anionic form.[5][6][7][8] It is advisable to maintain the final assay pH within a range that does not affect the biological system (typically pH 7.2-7.4 for cell-based assays).[5][9]
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer.[10] Common co-solvents for biological assays include DMSO and ethanol.[11][12][13] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%, and often <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[14][15][16]
-
Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[17][18] Cyclodextrins form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[19][20][21][22][23]
Possible Cause 2: "Salting out" effect.
-
Solution: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds.
Troubleshooting Steps:
-
Buffer Composition Review: If possible, evaluate if the salt concentration in the assay buffer can be moderately reduced without compromising the experiment.
-
Alternative Buffers: Test different buffer systems (e.g., PBS, TRIS, HEPES) to identify one that is more compatible with your compound.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds for biological screening.[11][16][24] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[16]
Q2: How can I determine the maximum tolerable concentration of a co-solvent like DMSO in my specific assay?
A2: It is essential to run a vehicle control experiment. In this experiment, you would expose your biological system (e.g., cells, enzymes) to the same concentrations of the co-solvent that will be present in your compound-treated samples. This will allow you to determine the concentration at which the solvent itself begins to exert a biological effect or cause toxicity.[14][15]
Q3: Can I use pH adjustment to solubilize my compound for a cell-based assay?
A3: Yes, but with caution. While increasing the pH will deprotonate the carboxylic acid group of this compound and increase its solubility, the final pH of your cell culture medium must be tightly controlled (typically around 7.4) to ensure cell viability.[5] You can prepare a concentrated stock solution at a higher pH and then dilute it into the buffered cell culture medium, ensuring the final pH does not significantly deviate.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[20] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex" that is more soluble in water.[19][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its higher solubility and low toxicity.[25]
Q5: Are there any potential downsides to using surfactants to improve solubility?
A5: Yes, surfactants can interfere with biological assays. At concentrations above their critical micelle concentration (CMC), they can denature proteins or disrupt cell membranes.[26] It is crucial to use surfactants at the lowest effective concentration and to perform appropriate controls. Non-ionic surfactants like Tween® 80 are often used in pharmacological experiments.[12][25]
Data Presentation
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration in Stock | Recommended Final Concentration in Assay | Advantages | Disadvantages |
| DMSO | 10-100 mM | < 0.5% (v/v) | High solubilizing power for a wide range of compounds.[16] | Can be toxic to some cell lines at higher concentrations; may interfere with some assays.[14][15] |
| Ethanol | 10-100 mM | < 1% (v/v) | Less toxic than DMSO for some cell types.[12] | Lower solubilizing power for highly nonpolar compounds compared to DMSO. |
| Methanol | 10-100 mM | < 1% (v/v) | Good solubilizing power. | Can be more toxic than ethanol.[12] |
Table 2: Overview of Solubilization Strategies
| Strategy | Mechanism | Suitability for this compound | Key Considerations |
| pH Adjustment | Increases ionization of the acidic molecule, leading to higher aqueous solubility.[5][8] | High | The final pH must be compatible with the biological assay system.[9] |
| Co-solvents | Reduces the polarity of the solvent system.[10] | High | The final concentration of the organic solvent must be below its toxic or artifact-inducing level.[14] |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[20][22] | Moderate to High | The specific type and concentration of cyclodextrin need to be optimized. |
| Surfactants | Encapsulates the compound within micelles.[17] | Moderate | The surfactant concentration should be kept low to avoid disruption of biological membranes or protein denaturation.[26] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Determine the Molecular Weight: Find the molecular weight of this compound from its chemical information sheet.
-
Calculate the Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a microcentrifuge tube or a small vial. Add the desired volume of high-purity DMSO (e.g., 1 mL).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution, but be cautious of compound stability at elevated temperatures. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization
-
Prepare a Basic Solution: Prepare a dilute basic solution, for example, 10 mM NaOH.
-
Dissolve the Compound: Suspend the weighed this compound in a small volume of purified water.
-
Titrate to Dissolution: While stirring, slowly add the dilute NaOH solution dropwise until the compound completely dissolves. Monitor the pH to avoid making the solution excessively alkaline.
-
Adjust pH and Volume: Once dissolved, you can adjust the pH to a desired level (e.g., 8.0-9.0) using dilute HCl. Bring the solution to the final desired volume with purified water.
-
Sterile Filtration: For cell-based assays, sterile-filter the stock solution through a 0.22 µm filter.
-
Dilution into Assay Medium: When preparing your working solutions, ensure that the final pH of the assay medium is not significantly altered upon addition of your stock solution.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Relationship between pH and the solubility of a weak acid.
References
- 1. fiveable.me [fiveable.me]
- 2. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. reddit.com [reddit.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. humapub.com [humapub.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. ijpsr.com [ijpsr.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biomimetic Chromatography as a High-Throughput Tool for Screening Bioaccumulation and Acute Aquatic Toxicity of Pesticides [mdpi.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Solubilizers- | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Arylbenzoxazole-5-Acetic Acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 2-arylbenzoxazole-5-acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-arylbenzoxazole-5-acetic acid?
A1: Several synthetic methods are available. A widely used approach involves the oxidative coupling of a substituted benzaldehyde with an o-aminophenol derivative, such as methyl 3-amino-4-hydroxyphenylacetate, using an oxidizing agent like lead tetraacetate. This is typically followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid.[1] Alternative strategies include the condensation of o-aminophenols with aldehydes, which can sometimes be facilitated by microwave assistance or catalyzed by acidic ionic liquids.[2][3] Other advanced methods involve metal-catalyzed reactions, such as copper-catalyzed synthesis from aldoximes or iron-catalyzed regioselective synthesis from N-arylbenzamides.[4][5]
Q2: I am planning the synthesis. Which precursor should I start with to obtain the 5-acetic acid moiety?
A2: To incorporate the acetic acid group at the 5-position of the benzoxazole ring, the recommended starting material is 3-amino-4-hydroxyphenylacetic acid or its corresponding methyl ester, methyl 3-amino-4-hydroxyphenylacetate.[1] The synthesis is often performed using the methyl ester, which is later hydrolyzed to the free acid in a subsequent step.[1]
Q3: Are there any particularly hazardous reagents I should be aware of in benzoxazole synthesis?
A3: Yes, some traditional methods for synthesizing related benzoxazole structures, like 2-aminobenzoxazoles, utilize highly toxic reagents such as cyanogen bromide (BrCN).[6] While not always directly used for the 2-aryl variant, it is crucial to review the specific reagents in your chosen protocol. The use of lead tetraacetate also requires caution due to its toxicity and potential to cause oxidative side reactions.[1] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: Common purification methods for 2-arylbenzoxazole-5-acetic acid include recrystallization and column chromatography.[1][4] Recrystallization from hot ethanol has been reported to be effective for the final product.[1] For intermediates or crude products that are difficult to crystallize, silica gel column chromatography using a solvent system such as ethyl acetate and petroleum ether (or hexanes) is a standard approach.[4]
Troubleshooting Guide
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution | Citation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time. For the initial condensation, heating under reflux for around 4 hours is a common starting point. | [1] |
| Suboptimal Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive steps. For instance, using absolute ethanol is specified for the initial condensation step in some protocols. | [1] |
| Degradation of Product | The use of strong oxidizing agents like lead tetraacetate can sometimes lead to side reactions, such as oxidative decarboxylation. Ensure the controlled addition of the reagent and maintain the recommended reaction temperature. | [1] |
| Inefficient Cyclization | The cyclization step is critical. Some methods use catalysts like copper(I) iodide (CuI) or employ microwave assistance to improve efficiency and drive the reaction to completion. | [3][4] |
| Losses During Workup/Purification | Optimize the extraction and purification steps. If using column chromatography, select the appropriate solvent system to ensure good separation without excessive product loss on the column. For recrystallization, avoid using an excessive amount of solvent. | [4][6] |
Problem 2: Presence of Impurities or Side Products
| Possible Cause | Suggested Solution | Citation |
| Unreacted Starting Materials | If TLC or NMR indicates the presence of starting materials, the reaction may be incomplete. Try extending the reaction time or slightly increasing the temperature. Ensure equimolar amounts of reactants are used for the initial condensation. | [1] |
| Formation of Amide Intermediate without Cyclization | The intermediate N-(2-hydroxyphenyl)benzamide may fail to cyclize. This step can be promoted by using an acid catalyst or by heating in a high-boiling point solvent like toluene. | [7] |
| Oxidative Side Reactions | When using potent oxidants like lead tetraacetate, side reactions can occur. Add the oxidant portion-wise and control the temperature. Alternative, milder synthetic routes that do not rely on strong oxidants may be considered. | [1][2] |
| Incomplete Hydrolysis of Methyl Ester | If the methyl ester is the predominant impurity in the final step, extend the hydrolysis time (e.g., stirring with NaOH in 90% ethanol for 3 hours) or gently warm the reaction mixture. Monitor hydrolysis via TLC until the ester spot disappears. | [1] |
Quantitative Data Summary
Table 1: Reported Yields for 2-Arylbenzoxazole Derivatives
| Compound | Synthetic Method | Yield (%) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | Oxidative coupling with Lead Tetraacetate | 57% | [1] |
| 2-Phenyl benzo[d]oxazole | CuI-catalyzed reaction of benzaldoxime | 52% | [4] |
| N-(2-Hydroxy-5-methyl-phenyl) furan-2-carboxamide | Amide formation (intermediate) | 80% | [8] |
| 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole | Cyclization of amide intermediate | 82% | [8] |
| Various 2-aminobenzoxazoles | Cyclization with NCTS/BF₃·Et₂O | 45-60% | [6] |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Coupling and Hydrolysis
This protocol is adapted from the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives.[1]
Step 1: Synthesis of Methyl 2-Arylbenzoxazole-5-acetate
-
In a round-bottom flask, dissolve an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol.
-
Heat the solution under reflux for approximately 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the ethanol under reduced pressure to obtain a thick oil or solid.
-
Dissolve the crude product in hot glacial acetic acid.
-
Slowly add a suitable amount of lead tetraacetate to the solution.
-
Allow the mixture to cool to room temperature. A solid precipitate of the methyl ester derivative should form.
-
Collect the solid product by filtration. If necessary, purify the product by recrystallization from hot ethanol.
Step 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic Acid
-
Dissolve the purified methyl ester from Step 1 in a suitable volume of 90% ethanol.
-
Add a solution of sodium hydroxide (NaOH) to the mixture.
-
Stir the resulting solution at room temperature for approximately 3 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
Collect the final product, 2-arylbenzoxazole-5-acetic acid, by filtration, wash with water, and dry.
Visual Guides and Workflows
Caption: General synthesis pathway for 2-arylbenzoxazole-5-acetic acid.
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with product isolation in benzoxazole synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis and product isolation of benzoxazoles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process, presented in a question-and-answer format.
Problem: Low or No Product Yield After Synthesis
Question: My benzoxazole synthesis has resulted in a very low yield. What are the common causes and how can I address them?
Answer: Low yields in benzoxazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions. Here are key areas to investigate:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can impede the reaction. It is crucial to use high-purity reagents.[1]
-
Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of catalyst are critical for a successful synthesis. Non-optimal conditions can significantly reduce the yield.
-
Side Product Formation: The formation of unintended side products can consume starting materials, thereby lowering the yield of the desired benzoxazole.[1]
-
Inefficient Purification: A significant portion of the product can be lost during purification steps.[1]
Problem: Incomplete Reaction
Question: My TLC analysis indicates the presence of unreacted starting materials even after the recommended reaction time. What steps should I take?
Answer: The presence of starting materials on your TLC plate post-reaction signifies an incomplete reaction. Consider the following troubleshooting steps:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.
-
Increase Temperature: A low reaction temperature might not provide sufficient energy to overcome the activation barrier. Incrementally increasing the temperature while monitoring the reaction can be beneficial.
-
Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts may need activation or are sensitive to air and moisture. A slight increase in catalyst loading could also enhance the conversion rate.[1]
-
Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.
Problem: Formation of Side Products
Question: I suspect side products are forming in my reaction. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a frequent cause of low yields. The type of side product is dependent on the specific synthetic route.
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1] To encourage complete cyclization, you can try increasing the reaction temperature or time.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]
-
Minimizing Side Products:
-
Optimize Reaction Conditions: Precise control over temperature, reaction time, and reactant stoichiometry is crucial.[1]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.
-
Problem: Product "Oiling Out" During Recrystallization
Question: My product is separating as an oil instead of crystals during recrystallization. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This can be due to a high concentration of impurities or a very low melting point of the solute.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: Introduce a tiny crystal of the pure product to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for benzoxazoles?
A1: The most common and effective methods for purifying benzoxazoles are column chromatography and recrystallization.
-
Column Chromatography: This is a widely used technique for separating benzoxazoles from impurities. The choice of the solvent system is critical for achieving good separation.[1]
-
Recrystallization: This method is effective for purifying solid benzoxazole products. The key is to find a suitable solvent in which the benzoxazole is soluble at high temperatures but insoluble at low temperatures. Ethanol is often a good starting point for recrystallization.[2][3]
Q2: How do I select an appropriate solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent. It is often a process of trial and error with small amounts of your crude product and different solvents to find the optimal one.
Q3: What are some common solvent systems for column chromatography of benzoxazoles?
A3: The polarity of the solvent system will depend on the specific benzoxazole derivative. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. The ratio can be optimized by first running a TLC. A typical eluent mixture is petroleum ether and ethyl acetate.[1]
Data Presentation
Table 1: Example Yields in Benzoxazole Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | None | 130 | 5 | 98 | [4] |
| 2-Aminophenol, p-Chlorobenzoic acid | NH4Cl | Ethanol | 80 | 6-8 | 88 | [2] |
| 2-Aminophenol, Salicylic acid | NH4Cl | Ethanol | 80 | 6-8 | 85 | [2] |
Table 2: Common TLC Solvent Systems for Benzoxazoles
| Solvent System | Ratio | Typical Rf Range | Notes |
| Hexane:Ethyl Acetate | 19:1 | 0.2 - 0.5 | Good for less polar benzoxazoles. |
| Petroleum Ether:Acetone | 19:1 | 0.3 - 0.6 | Another effective system for purification.[5] |
| n-Hexane:Ethyl Acetate | 2:1 | Varies | Progress of the reaction can be monitored. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude benzoxazole product. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more solvent dropwise if necessary to fully dissolve the solid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude benzoxazole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the column.[6]
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazole.
-
Mandatory Visualization
Caption: A workflow for troubleshooting product isolation in benzoxazole synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Efficient Benzoxazole Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize benzoxazole synthesis, with a specific focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzoxazole synthesis is resulting in a low yield. What are the potential causes related to the catalyst?
A1: Low yields in benzoxazole synthesis can be attributed to several catalyst-related factors:
-
Suboptimal Catalyst Choice: The catalyst you are using may not be ideal for your specific substrates. A wide range of catalysts, including Brønsted or Lewis acids (e.g., p-TsOH, TfOH), metal catalysts (e.g., copper, palladium-based), and heterogeneous catalysts (e.g., Fe3O4@SiO2-SO3H, ionic liquid gels) are used for benzoxazole synthesis.[1][2] It is advisable to screen different types of catalysts to find the most effective one for your reaction.
-
Insufficient Catalyst Loading: The amount of catalyst can be a critical factor. In some cases, a small increase in catalyst loading can significantly improve the conversion rate and yield.[3] However, excessive catalyst loading can sometimes lead to an increase in side products.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction.[2] This can be due to poisoning by impurities in the starting materials or solvent, or thermal degradation if the reaction temperature is too high. For heterogeneous catalysts, ensuring proper activation and handling is crucial.[4]
-
Poor Catalyst-Substrate Mixing: In heterogeneous catalysis, inadequate stirring or agitation can lead to poor contact between the catalyst and reactants, resulting in a slower reaction and lower yield.[5]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading is best determined empirically through a series of small-scale parallel experiments.[5] A systematic screening of catalyst loading should be performed to find the ideal balance between reaction rate, yield, and cost-effectiveness. The goal is to use the minimum amount of catalyst required to achieve the desired outcome in a reasonable timeframe.
Q3: I am observing a significant amount of the Schiff base intermediate and incomplete cyclization. How can catalyst loading affect this?
A3: The formation of a stable Schiff base intermediate is a common issue where the intermediate does not efficiently cyclize to the final benzoxazole product.[3] While catalyst choice is paramount, optimizing the loading can play a role. Insufficient catalyst may not be enough to promote the final, often more energetically demanding, cyclization step. Conversely, an inappropriate catalyst, even at high loading, might only accelerate the initial condensation to the Schiff base without facilitating cyclization. In such cases, screening different types of catalysts known to promote cyclization, such as strong Lewis acids, is recommended.[2]
Q4: My reaction is very slow. Should I just increase the catalyst loading?
A4: While insufficient catalyst loading can lead to a slow reaction, it is not the only factor.[5] Before increasing the catalyst amount, consider the following:
-
Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. Some benzoxazole syntheses require elevated temperatures, sometimes as high as 130°C, to proceed efficiently.[2]
-
Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is appropriate for your chosen catalyst and substrates.[3]
-
Purity of Reactants: Impurities in the starting materials can inhibit or poison the catalyst, leading to a sluggish reaction.[4]
A systematic approach involving a small-scale screen of catalyst loading, temperature, and even solvent is the most effective way to optimize your reaction.
Q5: Can using a very high catalyst loading be detrimental to my reaction?
A5: Yes, an excessively high catalyst loading is not always better and can have negative consequences:
-
Increased Side Product Formation: High catalyst concentrations can sometimes promote undesired side reactions, leading to a more complex reaction mixture and a lower yield of the desired product.[5]
-
Purification Challenges: Removing a large amount of catalyst, especially homogeneous catalysts, can complicate the purification process and lead to product loss.
-
Increased Cost: Catalysts, particularly those based on precious metals, can be expensive. Using an excessive amount increases the overall cost of the synthesis.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from various studies on benzoxazole synthesis, highlighting the impact of different catalysts and their loading on reaction outcomes.
Table 1: Comparison of Different Catalysts for 2-Phenylbenzoxazole Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | 130 | 12 | 0 | [2] |
| Fe3O4@SiO2-SO3H | 0.03 g | 50 | 0.33 | 92 | [6][7] |
| Brønsted Acidic Ionic Liquid Gel | 1 mol% | 130 | 5 | 98 | [8][9] |
| ZnS Nanoparticles | 0.003 g | 70 | 1 | 96 | [3] |
| NiSO₄ | 10 mol% | Ambient | 6 | 90 | [3] |
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |
| Generic Lewis Acid | Generic | 5 | Low (unspecified) | [3] |
| Generic Lewis Acid | Generic | 20 | Significantly Improved (unspecified) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in Benzoxazole Synthesis
This protocol describes a general method for screening catalyst loading to determine the optimal concentration for your specific reaction.
-
Preparation of Reaction Vials:
-
Arrange a series of clean, dry reaction vials, each equipped with a magnetic stir bar.
-
Label each vial according to the catalyst loading to be tested (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
-
-
Addition of Reactants and Solvent:
-
To each vial, add the limiting reactant (e.g., 2-aminophenol, 1.0 mmol).
-
Add the other reactant (e.g., aldehyde or carboxylic acid derivative, 1.0-1.2 mmol).
-
Add the appropriate anhydrous solvent (if the reaction is not solvent-free).
-
-
Addition of Catalyst:
-
Prepare a stock solution of the catalyst if very small quantities are needed to ensure accurate measurement.
-
Add the calculated amount of the catalyst to each respective vial.
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Begin stirring at a consistent rate for all vials.
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the aliquots by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.
-
-
Work-up and Analysis:
-
Once the reactions are complete (or have reached a plateau), cool the vials to room temperature.
-
Quench the reactions if necessary.
-
Perform an appropriate work-up procedure to isolate the crude product.
-
Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.
-
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low yield.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of 2-substituted benzoxazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-substituted benzoxazoles. This guide provides answers to frequently asked questions and solutions to common issues encountered during synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I address them?
Answer: Low or no yield in benzoxazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly hinder the reaction.
-
Recommendation: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy and compare it with literature values.[1] If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Reaction Conditions: The reaction temperature, time, solvent, and catalyst are critical for a successful synthesis.
-
Recommendation:
-
Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Some reactions may require heating, while others proceed at room temperature.[2][3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction, indicated by the presence of starting materials, may require extending the reaction time.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Ensure you are using a suitable and dry solvent.
-
Catalyst Activity: If your synthesis involves a catalyst, verify its activity. Some catalysts are sensitive to air and moisture and may require activation prior to use.[1] In some cases, a slight increase in catalyst loading can improve the yield.[1]
-
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to poor yields and the formation of side products.
-
Recommendation: Carefully re-calculate and measure the stoichiometry of your reactants according to the experimental protocol.[1]
-
Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: The formation of side products is a common challenge that reduces the yield of the desired 2-substituted benzoxazole. The nature of these byproducts depends on the specific synthetic route.
-
Common Side Products:
-
Over-alkylation/acylation: Multiple substitutions can occur on the benzoxazole ring if reactive alkylating or acylating agents are used.[1]
-
Polymerization: Starting materials or reactive intermediates can polymerize under certain conditions.[1]
-
Amide Intermediates: In reactions involving the condensation of o-aminophenol with amides, the formation of stable acetamide intermediates can sometimes be the main product if the reaction conditions are not optimal for cyclization.[2]
-
-
Minimizing Side Products:
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and the rate of addition of reagents can minimize the formation of unwanted byproducts.
-
Control Stoichiometry: Using the correct molar ratios of reactants is crucial to prevent side reactions.
-
Choice of Catalyst and Reagents: Selecting a more specific catalyst or milder reagents can improve the selectivity of the reaction.
-
Frequently Asked Questions (FAQs)
Question: What are the most common methods for synthesizing 2-substituted benzoxazoles?
Answer: Several methods are widely used for the synthesis of 2-substituted benzoxazoles. The most common approaches involve the condensation of 2-aminophenols with various electrophilic partners:
-
From Aldehydes: This is a very common and efficient method, often catalyzed by an oxidizing agent or a metal catalyst.[4]
-
From Carboxylic Acids and Their Derivatives: Carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminophenols, often requiring a catalyst and/or high temperatures.[2][3][5]
-
From Amides: Tertiary amides can be activated with reagents like triflic anhydride (Tf₂O) to react with 2-aminophenols.[6][7]
-
From Nitriles: The reaction of 2-aminophenols with nitriles, often under acidic or metal-catalyzed conditions, is another viable route.[8]
Question: How do electron-donating or electron-withdrawing groups on the reactants affect the reaction?
Answer: The electronic properties of the substituents on both the 2-aminophenol and the coupling partner can significantly influence the reaction outcome.
-
Electron-withdrawing groups on the phenyl ring of the coupling partner (e.g., a nitro group on benzaldehyde) can sometimes decrease the reaction yield, as they may disfavor the formation of the activated reaction intermediate.[2][8]
-
Electron-donating groups can sometimes enhance the reaction rate. The specific effect will depend on the reaction mechanism.
Question: Are there any "green" or environmentally friendly methods for this synthesis?
Answer: Yes, there is a growing interest in developing more sustainable methods for benzoxazole synthesis. Some eco-friendly approaches include:
-
Catalyst-free reactions: Some protocols have been developed that proceed without a catalyst, often using microwave irradiation or ultrasound.[3]
-
Use of green catalysts: Researchers have explored the use of reusable or non-toxic catalysts, such as fly ash or ionic liquids.[9]
-
Solvent-free reactions: Performing the reaction without a solvent (neat) or in water can reduce the environmental impact.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Oxidative Cyclization of o-Aminophenols and Aldehydes
This method utilizes copper(II) acetate monohydrate as an inexpensive and readily available catalyst for the oxidative coupling of aldehydes with o-aminophenol.[4]
Procedure:
-
To a solution of o-aminophenol (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add copper(II) acetate monohydrate (5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) for the required time, monitoring the progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides
This protocol describes the synthesis using triflic anhydride (Tf₂O) and 2-fluoropyridine to activate a tertiary amide for reaction with 2-aminophenol.[6]
Procedure:
-
Add 2-fluoropyridine (1.0 mmol) to a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (0.6 mmol) dropwise and stir for 15 minutes at 0 °C.
-
Add 2-aminophenol (0.5 mmol) and allow the reaction to warm to room temperature, stirring for 1 hour.
-
Quench the reaction with triethylamine (0.5 mL).
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield the 2-substituted benzoxazole.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic methods.
Table 1: Comparison of Catalytic Systems for the Synthesis from o-Aminophenols and Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(II) Acetate | Ethanol | Reflux | 4 | 85-95 | [4] |
| Imidazolium Chloride | DMA | 140 | 8 | 52-86 | [2] |
| Fly Ash | Neat | 120 | 0.5-1 | 80-92 | [9] |
| SrCO₃ (Grindstone) | Solvent-free | Room Temp | 0.33 | High | [3] |
| Cu₂O | DMSO | Room Temp | 2-5 | 70-95 | [3] |
Table 2: Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides with Tf₂O
| Amide Substrate | 2-Aminophenol Substrate | Yield (%) | Reference |
| N-Benzoylpiperidine | 2-Aminophenol | 92 | [6] |
| N-Phenylacetylmorpholine | 2-Aminophenol | 95 | [6] |
| N-Acetylpiperidine | 2-Amino-4-methylphenol | 88 | [6] |
Visualizations
Troubleshooting Workflow for 2-Substituted Benzoxazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives and Doxorubicin in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative study of the established chemotherapeutic agent, doxorubicin, and emerging anticancer compounds based on the 2-(Benzo[d]oxazol-2-yl)acetic acid scaffold. While direct experimental data on the parent compound, this compound, is limited, this analysis draws upon available research on its derivatives to offer insights into their potential as anticancer agents.
Executive Summary
Doxorubicin is a potent, broad-spectrum anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical utility is often hampered by significant cardiotoxicity.[1][4]
The this compound scaffold has emerged as a promising framework for the development of new anticancer drugs. Studies on its derivatives suggest multiple potential mechanisms of action, including the inhibition of heparanase and topoisomerase IIβ.[5][6][7][8] Notably, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][9] This guide will delve into a comparative analysis of the available data for these two classes of compounds.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for doxorubicin and derivatives of this compound against selected human cancer cell lines. It is crucial to note that the data for the benzoxazole derivatives are for specific substituted analogs and not the parent compound itself.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | ~0.4 - 8.3 | [10][11][12] |
| HCT-116 (Colorectal Carcinoma) | ~1.9 | [13] | |
| A549 (Lung Carcinoma) | >20 | [11] | |
| HepG2 (Hepatocellular Carcinoma) | ~12.2 | [11] | |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 15.02 | [5] |
| HCT-116 | 84.70 | [5] | |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | 5.24 | [5] |
| HCT-116 | 84.54 | [5] | |
| 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Heparanase Inhibition | ~0.2 | [6][8] |
Mechanism of Action and Signaling Pathways
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism. A primary mode of action is the intercalation into DNA, which obstructs DNA and RNA synthesis.[2] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[2][3] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic and cardiotoxic effects.[1][4] The apoptotic cascade induced by doxorubicin can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of p53 and caspases.[1][2][14]
This compound Derivatives
The precise mechanism of action for the parent compound this compound is not well-defined in the available literature. However, studies on its derivatives suggest potential anticancer activities through distinct pathways. One key proposed mechanism is the inhibition of heparanase, an enzyme implicated in cancer metastasis and angiogenesis.[6][8][15] By inhibiting heparanase, these compounds can potentially impede tumor growth and spread.
Additionally, some 2-arylbenzoxazole derivatives have been shown to act as topoisomerase II inhibitors, a mechanism shared with doxorubicin, which could contribute to their cytotoxic effects.[5][7] The induction of apoptosis has also been observed with some benzoxazole derivatives, although the specific signaling pathways are not as extensively characterized as those for doxorubicin.[16][17][18][19]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (doxorubicin or benzoxazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cancer cells are treated with the compounds of interest at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The resulting data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
This comparative guide highlights the well-established anticancer properties of doxorubicin and the emerging potential of this compound derivatives. While doxorubicin remains a potent therapeutic agent, its associated toxicities necessitate the exploration of novel compounds with improved safety profiles. The benzoxazole acetic acid scaffold presents a promising area for further research, with preliminary data suggesting multiple potential mechanisms of anticancer activity.
It is imperative to underscore that the data for this compound presented herein is based on its derivatives. Future research should focus on the direct evaluation of the parent compound and a broader range of its analogs against a comprehensive panel of cancer cell lines. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds, ultimately paving the way for the development of more effective and targeted cancer therapies.
References
- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. ijpsonline.com [ijpsonline.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. esisresearch.org [esisresearch.org]
- 18. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various 2-(Benzo[d]oxazol-2-yl)acetic acid derivatives and related benzoxazole compounds. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used for their validation, and visualizes relevant biological pathways and workflows.
Comparative Anticancer Activity
The in vitro cytotoxic effects of several series of benzoxazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below for easy comparison.
A study on 2-arylbenzoxazoleacetic acid derivatives revealed varying levels of cytotoxicity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. Notably, compounds with specific substitutions on the phenyl ring demonstrated significant potency. For instance, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (Compound 5) and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (Compound 10) were particularly effective against the MCF-7 cell line.[1][2] The presence of an acetic acid group at the 5-position of the benzoxazole core and an oxygen-linked substituent on the 2-aryl group were identified as features that enhance anticancer activity.[2]
| Compound | MCF-7 IC50 (µM)[1] | HCT-116 IC50 (µM)[1] |
| 1 | >100 | >100 |
| 2 | >100 | >100 |
| 3 | >100 | >100 |
| 4 | >100 | >100 |
| 5 (2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid) | 15.2 | 55.8 |
| 6 | 22.1 | 60.3 |
| 7 | 75.1 | 80.5 |
| 8 | 80.3 | 95.2 |
| 9 | >100 | >100 |
| 10 (2-(4-methoxyphenyl)benzoxazol-5-acetic acid) | 18.5 | 25.3 |
| 11 | 20.3 | 30.1 |
| Doxorubicin (Reference) | 1.2 | 1.8 |
In a separate investigation, a series of modified benzoxazole-based compounds were designed as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Their anti-proliferative activities were assessed against MCF-7, HCT116, and human hepatocellular carcinoma (HepG2) cell lines. Several of these derivatives displayed potent cytotoxic effects, with some exhibiting superior or comparable activity to the standard drug, Sorafenib.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 8a | 4.11 | 3.55 | 3.12 | 0.0579 |
| 8c | 5.23 | 4.89 | 4.31 | 0.1142 |
| 8d | 3.43 | 2.79 | 2.43 | 0.0554 |
| 8e | 4.98 | 4.13 | 3.98 | 0.0741 |
| 8f | 4.87 | 4.01 | 3.87 | 0.1231 |
| 8h | 3.53 | 2.94 | 2.76 | 0.1387 |
| 8i | 5.11 | 4.65 | 4.21 | 0.1543 |
| 8k | 6.21 | 5.87 | 5.43 | 0.2134 |
| Sorafenib (Reference) | 4.21 | 5.30 | 3.40 | 0.0782 |
Furthermore, another novel series of benzoxazole derivatives were synthesized and evaluated for their anti-proliferative and VEGFR-2 inhibitory activities. The data underscores the potential of the benzoxazole scaffold in developing potent anticancer agents.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |
| 12d | 44.09 | 23.61 | 198.34 |
| 12f | 22.54 | 36.96 | 210.11 |
| 12i | 27.99 | 27.30 | 187.43 |
| 12l | 15.21 | 10.50 | 97.38 |
| 13a | 14.20 | 11.40 | 150.87 |
| Sorafenib (Reference) | 5.87 | 8.79 | 50.00 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the benzoxazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin or Sorafenib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
Unveiling the Anti-Cancer Potential of Novel Benzoxazole Compounds: A Comparative Guide
For Immediate Release
Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, benzoxazoles, as potent agents in the fight against cancer. This guide provides a comprehensive comparison of novel benzoxazole derivatives, detailing their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Targeting Key Signaling Pathways in Cancer Progression
Extensive research has demonstrated that novel benzoxazole compounds exert their anti-cancer effects by targeting critical signaling pathways involved in tumor growth, proliferation, and survival. Key molecular targets identified include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and the B-cell lymphoma 2 (Bcl-2) family of proteins.
Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and c-Met
Several novel benzoxazole derivatives have shown significant inhibitory activity against VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for angiogenesis and tumor metastasis.[1] By blocking the activity of these kinases, the benzoxazole compounds can effectively cut off the blood supply to tumors and prevent their spread.
Comparative Inhibitory Activity of Benzoxazole Compounds against VEGFR-2 and c-Met
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 11a | VEGFR-2 | 0.145 | - | [1] |
| 11b | VEGFR-2 | - | MCF-7 | [1] |
| 5a | VEGFR-2 | 0.970 | - | [1] |
| 5g | VEGFR-2 | - | - | [1] |
| 5h | VEGFR-2 | - | - | [1] |
| 1 | VEGFR-2 | 0.268 | HCT-116, MCF-7 | [2] |
| 11 | VEGFR-2 | 0.361 | HCT-116, MCF-7 | [2] |
| 12 | VEGFR-2 | 0.385 | HCT-116, MCF-7 | [2] |
| 12l | VEGFR-2 | 0.09738 | HepG2, MCF-7 | [3] |
| 11a | c-Met | 0.181 | - | [1] |
| 5a | c-Met | 1.885 | - | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
The VEGFR-2 signaling cascade, initiated by the binding of VEGF, plays a pivotal role in angiogenesis. Its inhibition by benzoxazole compounds disrupts downstream signaling, including the MAPK/ERK, PI3K/Akt, and STAT3 pathways.[1]
Similarly, the c-Met signaling pathway, activated by Hepatocyte Growth Factor (HGF), is implicated in tumor invasion and metastasis. Benzoxazole derivatives effectively block this pathway, leading to reduced cancer cell motility and spread.[1]
Induction of Apoptosis through Bcl-2 Family Modulation
Another key mechanism of action for novel benzoxazole compounds is the induction of apoptosis, or programmed cell death, by modulating the expression of Bcl-2 family proteins.[1][2] These proteins are critical regulators of the intrinsic apoptotic pathway.
Effect of Benzoxazole Compound 11b on Apoptotic Gene Expression in MCF-7 Cells
| Gene | Fold Change (vs. Control) | Reference |
| p53 | Upregulated | [1] |
| Bax | Upregulated | [1] |
| Bcl-2 | Downregulated | [1] |
| Caspase-9 | Upregulated | [1] |
The intrinsic apoptosis pathway is tightly controlled by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. Benzoxazole compounds have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in cell death.[1][4][5]
Cell Cycle Arrest
In addition to inducing apoptosis, certain benzoxazole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, compound 11b was found to induce G2/M phase arrest in MCF-7 breast cancer cells.[1]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
VEGFR-2 and c-Met Kinase Inhibition Assay
The inhibitory activity of the benzoxazole compounds against VEGFR-2 and c-Met kinases is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by the reduction in this activity.
Experimental Workflow:
Cell Cycle Analysis by Flow Cytometry
Cell cycle distribution is analyzed using flow cytometry with propidium iodide (PI) staining. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow:
Apoptosis Assay using Annexin V Staining
Apoptosis is detected by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells.[6]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Arylbenzoxazole-5-acetic Acids
For Immediate Release
A detailed analysis of 2-arylbenzoxazole-5-acetic acid derivatives reveals key structural features influencing their cytotoxic activity against prominent cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future anticancer drug design.
The quest for novel, more effective, and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, the 2-arylbenzoxazole core has emerged as a privileged structure, with derivatives exhibiting a wide range of pharmacological activities. This guide focuses specifically on 2-arylbenzoxazole-5-acetic acid derivatives, summarizing their cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.
Structure-Activity Relationship: Key Determinants of Cytotoxicity
A systematic evaluation of various substitutions on the 2-aryl ring of the benzoxazole-5-acetic acid scaffold has provided valuable insights into the structural requirements for potent anticancer activity. The presence of the acetic acid moiety at the 5-position of the benzoxazole ring is consistently associated with enhanced cytotoxic effects.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 2-arylbenzoxazole-5-acetic acid derivatives and their corresponding methyl esters against MCF-7 and HCT-116 cancer cell lines. The data highlights the influence of different substituents on the 2-aryl ring.
| Compound Number | R Group (Substitution on 2-Aryl Ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 1 | H | > 200 | > 200 |
| 2 | 4-F | 112.5 | > 200 |
| 3 | 4-Cl | 105.3 | > 200 |
| 4 | 4-Br | 98.6 | > 200 |
| 5 | 3-OCH₂Ph | 25.1 | 150.2 |
| 6 | 4-OCH₂Ph | 35.6 | > 200 |
| 7 | 3-NO₂ | > 200 | > 200 |
| 8 | 4-NO₂ | > 200 | > 200 |
| 9 | 4-OH | 120.7 | > 200 |
| 10 | 4-OCH₃ | 20.5 | 85.3 |
| 11 | 3,4,5-(OCH₃)₃ | 45.2 | 110.8 |
| Doxorubicin | (Reference Drug) | 2.1 | 1.5 |
Key Observations:
-
Importance of the Acetic Acid Moiety: The presence of the acetic acid group at position 5 of the benzoxazole nucleus enhances cytotoxic activity.[1]
-
Influence of Oxygenated Substituents: The presence of an oxygen atom directly linked to the phenyl substituent, such as in methoxy and benzyloxy groups, appears to improve activity.[1]
-
Positional Isomerism: The position of the substituent on the aryl ring influences activity. For instance, the 3-benzyloxy derivative (5 ) and the 4-methoxy derivative (10 ) were among the most potent compounds against the MCF-7 cell line.
-
Electron-Withdrawing vs. Electron-Donating Groups: While a clear trend is not fully elucidated from this limited set, compounds with electron-donating groups (methoxy, benzyloxy) showed better activity than those with electron-withdrawing groups (nitro) or halogens at the tested positions.
Experimental Protocols
The evaluation of the cytotoxic activity of 2-arylbenzoxazole-5-acetic acid derivatives is predominantly carried out using the MTT assay.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells (MCF-7 or HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Research Framework and Potential Mechanisms
To better understand the workflow of a structure-activity relationship study and the potential signaling pathways involved, the following diagrams have been generated.
Caption: Workflow for a Structure-Activity Relationship (SAR) Study.
Caption: Potential Signaling Pathways Targeted by 2-Arylbenzoxazole Derivatives.
While the precise mechanism of action for 2-arylbenzoxazole-5-acetic acids is still under investigation, the broader class of 2-arylbenzoxazoles has been shown to potentially interact with several key signaling pathways involved in cancer progression. These include the inhibition of topoisomerase II, an enzyme crucial for DNA replication, and the modulation of kinase signaling pathways such as VEGFR-2 and JAK/STAT, which are pivotal for tumor angiogenesis and cell proliferation.[2][3][4][5] Further studies are required to elucidate the specific molecular targets of the 5-acetic acid derivatives and to confirm their engagement with these pathways.
This guide provides a foundational understanding of the structure-activity relationships of 2-arylbenzoxazole-5-acetic acids, offering a valuable resource for the rational design of more potent and selective anticancer agents.
References
- 1. <p>Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents</p> | Jilani | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic derivative of bioactive constituents from Isatis indigotica ameliorates hypersensitivity and arthritis by inhibiting JAK2-STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives: A Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of a series of 2-(Benzo[d]oxazol-2-yl)acetic acid derivatives against human cancer cell lines. The presented data, based on published experimental findings, aims to facilitate the evaluation of these compounds for potential anticancer applications.
In Vitro Growth Inhibitory Activity
The cytotoxic effects of eleven 2-arylbenzoxazole-5-acetic acid derivatives were evaluated against the human breast adenocarcinoma cell line (MCF-7) and the human colon carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference drug.
The results, summarized in the table below, indicate that several of the synthesized compounds exhibit promising cytotoxic activity.[1] Notably, compounds 5 and 10 demonstrated significant activity against the MCF-7 cell line.[1] The study also highlighted that the presence of an acetic acid group at position 5 of the benzoxazole nucleus appears to enhance the cytotoxic activity.[1]
| Compound | R | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 1 | H | 14.30 | 41.95 |
| 2 | 4-NO2 | 57.31 | 121.31 |
| 3 | 4-NH2 | 15.02 | 84.70 |
| 4 | 4-N(CH3)2 | R | R |
| 5 | 3-OCH2Ph | 1.49 | 84.54 |
| 6 | 4-OCH2Ph | 5.24 | R |
| 7 | 3-OH | R | 2.02 |
| 8 | 4-OH | 3.41 | 5.98 |
| 9 | 3-OCH3 | R | R |
| 10 | 4-OCH3 | 2.02 | 84.70 |
| 11 | 3,4,5-(OCH3)3 | 5.98 | 14.30 |
| Doxorubicin | 0.87 | 1.05 | |
| R: Resistant (IC50 > 200 µM)[1] |
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
General Protocol:
-
Cell Seeding: Cancer cells (MCF-7 and HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and the reference drug (doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.
Potential Mechanism of Action: Signaling Pathway
While the precise mechanism of action for all the tested compounds was not fully elucidated in the primary study, it is noted that some 2-arylbenzoxazole derivatives are known to act as topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and subsequently trigger apoptosis (programmed cell death). The intrinsic apoptosis pathway is a common cellular response to such damage.
References
Validating the In Vitro Target of 2-(Benzo[d]oxazol-2-yl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 2-(Benzo[d]oxazol-2-yl)acetic acid in an in vitro setting. Due to a lack of specific published data for this exact compound, this guide will focus on the known biological activities of structurally similar benzoxazole derivatives, particularly those with an acetic acid moiety, which is often crucial for their activity.[1] The primary putative targets for this class of compounds include heparanase, topoisomerase II, and DNA gyrase.[2][3] Additionally, their cytotoxic effects against various cancer cell lines are well-documented.[1][4][5]
This document outlines detailed experimental protocols for key in vitro assays, presents comparative data for benzoxazole derivatives and alternative inhibitors, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro inhibitory activities of various benzoxazole derivatives and other known inhibitors against potential biological targets. It is important to note that the specific activity of this compound may vary, and the data for its isomers and derivatives are presented here as a predictive reference.
Table 1: Heparanase Inhibitory Activity
| Compound/Alternative | Chemical Class | IC50 (nM) | Reference |
| trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | Benzoxazole derivative | ~200 | [3] |
| TC LPA5 4 | LPA5 receptor antagonist | 10,000 | [6][7] |
| Amodiaquine | Antimalarial | Micromolar range | [8] |
| Terephthalamide derivative (61) | Terephthalamide | 320 | [9] |
| Isophthalamide derivative (63) | Isophthalamide | 120 | [9] |
Table 2: Topoisomerase II Inhibitory Activity
| Compound/Alternative | Target Organism/Enzyme | IC50 (µM) | Reference |
| 5-chlorotolylbenzoxazole (5A) | Eukaryotic Topoisomerase II | 22.3 | [2] |
| 2-arylbenzoxazole derivative (4A) | Eukaryotic Topoisomerase II | 18.8 | [2] |
| Etoposide | Human Topoisomerase IIα | Standard reference | [10] |
| Doxorubicin | Human Topoisomerase IIα | Standard reference | [11] |
| AMTAC derivative (26b) | Human Topoisomerase IIα | - | [12] |
Table 3: DNA Gyrase Inhibitory Activity
| Compound/Alternative | Target Organism | IC50 (µM) | Reference |
| Compound 154 | E. coli | 3.1 | [13] |
| Compound 40 | E. coli | 47.6 | [13] |
| Digallic acid | E. coli | 2 | [14] |
| Dodecyl gallate | E. coli | <5 | [14] |
| Novobiocin | E. coli | Standard reference | [13] |
| Ciprofloxacin | E. coli | Standard reference | [13] |
Table 4: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 | Significant activity | [2] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 | Significant activity | [2] |
| Benzoxazole derivative (14b) | MCF-7 | 4.75 | [1] |
| Benzoxazole derivative (14b) | HepG2 | 4.61 | [1] |
| Benzoxazole derivative (12l) | A549 | 0.4 | [15] |
| 2-Mercaptobenzoxazole derivative (6b) | MDA-MB-231 | 2.14 | [16] |
| 2-Mercaptobenzoxazole derivative (6b) | MCF-7 | 3.64 | [16] |
| Doxorubicin | Various | Standard reference | [16] |
| Sorafenib | Various | Standard reference | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the validation of the biological target of this compound.
Heparanase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of heparanase, which cleaves heparan sulfate chains.
-
Principle: A fluorogenic heparan sulfate substrate is incubated with recombinant human heparanase in the presence and absence of the test compound. Cleavage of the substrate by heparanase results in a measurable increase in fluorescence.
-
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM sodium acetate, pH 5.0).
-
Add recombinant heparanase to the reaction buffer.
-
Add various concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control) to the enzyme mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Initiate the reaction by adding the fluorogenic heparan sulfate substrate.
-
Incubate at 37°C for an extended period (e.g., 4 hours).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Topoisomerase II Relaxation Assay
This assay assesses the inhibition of topoisomerase II-mediated relaxation of supercoiled DNA.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
-
Protocol:
-
Prepare a reaction buffer containing ATP and supercoiled plasmid DNA (e.g., pBR322).
-
Add various concentrations of the test compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixture.
-
Add purified human topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the inhibitory activity and IC50 value.
-
DNA Gyrase Supercoiling Assay
This assay measures the inhibition of the supercoiling activity of bacterial DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. Inhibitors prevent this supercoiling. The resulting DNA topoisomers are resolved by agarose gel electrophoresis.
-
Protocol:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate buffer.
-
Add varying concentrations of the test compound or a known DNA gyrase inhibitor (e.g., ciprofloxacin).
-
Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction with a stop buffer.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA to observe the conversion of relaxed to supercoiled DNA.
-
Determine the concentration of the compound required to inhibit supercoiling by 50% (IC50).
-
Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the target validation of this compound and its derivatives.
Caption: Heparanase signaling pathway and its inhibition.
Caption: Experimental workflow for Topoisomerase II inhibition assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design Principle of Heparanase Inhibitors: A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bme-cmcl.weebly.com [bme-cmcl.weebly.com]
- 16. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Benzoxazole Isomers
Benzoxazole and its structural isomer, benzisoxazole, are privileged heterocyclic scaffolds that form the core of a multitude of biologically active compounds.[1][2] While structurally similar, the different placement of the nitrogen and oxygen atoms within their fused ring systems leads to distinct electronic properties and, consequently, a diverse and sometimes overlapping range of pharmacological activities.[1] This guide provides a comparative overview of their biological effects, supported by experimental data, to assist researchers and drug development professionals in navigating the therapeutic potential of these important chemical families.
Overview of Biological Activities
Both benzoxazole and benzisoxazole derivatives have demonstrated a broad spectrum of biological activities. The benzoxazole nucleus is associated with potent antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[3] Similarly, benzisoxazole analogs are recognized for their antimicrobial, anticancer, anti-inflammatory, and notable anticonvulsant and antipsychotic effects.[1][2] The specific activity and potency are highly dependent on the substitution patterns on the core scaffold, a key aspect of their structure-activity relationship (SAR).[4][5]
Comparative Anticancer Activity
Derivatives from both isomeric scaffolds are significant candidates in oncology research, often acting through the inhibition of critical signaling pathways involved in cancer progression.
Benzoxazole Derivatives: Many benzoxazole compounds exert their anticancer effects by targeting key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[6][7][8] Inhibition of VEGFR-2 kinase activity can block the formation of new blood vessels required for tumor growth and metastasis.[7] Some derivatives also induce apoptosis by modulating pathways such as NF-κB.[1] For example, certain novel benzoxazole-based derivatives of Vorinostat have shown significant antiproliferative activity against MCF-7 breast cancer cell lines.[9]
Benzisoxazole Derivatives: These isomers have also emerged as a promising class of anticancer agents.[1][2] Their mechanisms can involve the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).[2] For instance, a series of 1,2,3-triazoles derived from benzisoxazole analogs was found to be a potent antiproliferative agent against human acute myeloid leukemia (AML) cells.[2]
The following diagram illustrates a common mechanism of action for anticancer benzoxazole derivatives—the inhibition of the VEGFR-2 signaling pathway.
Table 1: Comparative In Vitro Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Benzoxazole | Compound 9c (Vorinostat analog) | MCF-7 (Breast) | 24.1 µg/mL | [9] |
| Benzoxazole | Compound 12l | HepG2 (Liver) | 10.50 µM | [8] |
| Benzoxazole | Compound 12l | MCF-7 (Breast) | 15.21 µM | [8] |
| Benzisoxazole | Compound 75 (1,2,3-triazole analog) | MV4-11 (AML) | 2 µM | [2] |
| Benzisoxazole | Compound 56 | M. tuberculosis PS | 120 nM | [2] |
Comparative Antimicrobial Activity
Substituted benzoxazoles and benzisoxazoles are well-established antimicrobial agents, effective against a variety of bacteria and fungi.[10][11] The nature and position of substituents on the benzene ring significantly modulate their efficacy. For example, the presence of a chlorine atom at the 5-position of the benzoxazole ring has been shown to be a key contributor to its antibacterial and antifungal properties.[12]
Studies have shown that some 2-substituted benzoxazole derivatives exhibit potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] Similarly, certain benzisoxazole derivatives have demonstrated good antibacterial activity against S. typhimurium.[2]
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound Class | Derivative Example | Target Organism | MIC (µM) | Reference |
| Benzoxazole | Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [13] |
| Benzoxazole | Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [13] |
| Benzoxazole | Compound 10 | Candida albicans | 2.28 x 10⁻³ | [13] |
| Benzoxazole | Compound 16 | Aspergillus niger | 1.34 x 10⁻³ | [13] |
| Benzisoxazole | Compound 37 | S. aureus | >1 µg/mL | [2] |
The following diagram outlines a typical workflow for the discovery of novel antimicrobial agents based on these scaffolds.
Comparative Anti-inflammatory and CNS Activities
Anti-inflammatory Activity: Both scaffolds are present in molecules with anti-inflammatory properties.[3] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX).[11] The carrageenan-induced paw edema model in rats is a standard assay used to assess this activity.[14]
CNS Activity: Benzisoxazole derivatives are particularly prominent for their effects on the central nervous system (CNS). This is a key area of differentiation from the benzoxazole scaffold. Several atypical antipsychotic drugs, such as risperidone, are based on the 1,2-benzisoxazole structure, primarily acting as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[14] Furthermore, the anticonvulsant drug zonisamide features a 1,2-benzisoxazole core, highlighting the utility of this isomer in treating neurological disorders.[14]
The logical diagram below illustrates the distinct and overlapping therapeutic applications stemming from the two core isomeric structures.
Experimental Protocols
The data presented in this guide are derived from standard, validated biological assays. Below are brief descriptions of the key methodologies.
-
Anticancer Activity (MTT Assay): The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing (Broth Microdilution): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each well. Following incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[13]
-
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): This in vivo assay is a standard model for evaluating acute inflammation. A sub-plantar injection of carrageenan is administered into the hind paw of a rat to induce localized edema. The test compounds or a reference drug are administered orally prior to the carrageenan injection. The volume of the paw is measured at various time intervals using a plethysmometer. The percentage inhibition of edema by the compound is calculated by comparing it to the control group.[14]
Conclusion
Benzoxazole and benzisoxazole isomers are foundational scaffolds in medicinal chemistry, each giving rise to compounds with significant therapeutic potential.[1] While they share broad anticancer, antimicrobial, and anti-inflammatory activities, their profiles diverge significantly in other areas. Benzoxazole derivatives are extensively explored for their targeted anticancer mechanisms, such as VEGFR-2 inhibition.[8] In contrast, the benzisoxazole scaffold has been uniquely successful in the development of CNS-acting agents, including widely used antipsychotic and anticonvulsant drugs.[2][14] The subtle change in heteroatom position between these isomers has a profound impact on their pharmacological profiles, providing a rich area for further drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01316B [pubs.rsc.org]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cross-Resistance Profile of 2-(Benzo[d]oxazol-2-yl)acetic Acid Derivatives in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of 2-(Benzo[d]oxazol-2-yl)acetic acid derivatives against established chemotherapeutic agents, supported by experimental data. The focus is on cross-resistance, a critical factor in the development of effective cancer therapies.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-arylbenzoxazole-5-acetic acid derivatives compared to the standard chemotherapeutic drug, Doxorubicin, in two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM)[1] | Doxorubicin IC50 (µM)[1] |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 1.49 | 0.46 |
| HCT-116 | 84.54 | 0.58 | |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | 2.02 | 0.46 |
| HCT-116 | 4.26 | 0.58 | |
| 2-(4-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 3.41 | 0.46 |
| HCT-116 | 5.98 | 0.58 | |
| 2-(3-hydroxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 5.24 | 0.46 |
| HCT-116 | 40.03 | 0.58 |
Note: The data presented is for 2-arylbenzoxazole-5-acetic acid derivatives, which are structurally related to the parent compound this compound.
Experimental Protocols
The cytotoxic activity of the 2-arylbenzoxazole acetic acid derivatives was determined using the MTT assay.[1] This colorimetric assay is a standard method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Human cancer cell lines (MCF-7 and HCT-116) were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL in 100 µL of growth medium and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (2-arylbenzoxazole acetic acid derivatives) and the reference drug (Doxorubicin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for another 4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for many benzoxazole derivatives involves the inhibition of DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and subsequently triggers apoptosis (programmed cell death).
Caption: Proposed mechanism of action for this compound derivatives.
Cross-resistance to these compounds can arise through several mechanisms, most notably through the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). These transporters act as efflux pumps, actively removing the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.
Caption: P-glycoprotein mediated drug efflux as a mechanism of resistance.
Experimental Workflow for Cross-Resistance Studies
A typical workflow to assess the cross-resistance profile of a novel compound involves several key steps, as outlined in the diagram below.
Caption: General workflow for conducting cross-resistance studies in cancer cells.
References
Safety Operating Guide
Proper Disposal of 2-(Benzo[d]oxazol-2-yl)acetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Benzo[d]oxazol-2-yl)acetic acid (CAS No. 78756-98-6), ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The health hazards of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption.[1] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes inhalation of dust or aerosols. |
Handling and Storage:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize exposure.[1]
-
Avoid generating dust.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]
-
In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse cautiously with water for at least 15 minutes. For skin contact, wash with plenty of running water and non-abrasive soap.[1]
II. Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to manage it as hazardous chemical waste and arrange for its collection by a licensed environmental waste disposal company. Do not discharge the compound into drains or the environment. [1][2]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification:
-
Clearly label a dedicated waste container for this compound with its full chemical name, CAS number (78756-98-6), and appropriate hazard symbols.
-
-
Waste Segregation:
-
This compound is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] Ensure that it is not mixed with these materials in the same waste container to prevent potentially hazardous reactions.
-
Collect solid waste separately from liquid waste.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
A Note on Neutralization: While acid-base neutralization is a common procedure for some laboratory waste, it is not recommended for this compound without a thorough, substance-specific risk assessment. The compound's incompatibility with strong bases and the lack of comprehensive hazard data make neutralization a potentially unsafe practice.[1]
III. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Operational Guide for 2-(Benzo[d]oxazol-2-yl)acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Benzo[d]oxazol-2-yl)acetic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety standards for handling analogous chemical compounds.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]
Emergency First Aid:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2][3]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical help.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for handling acidic compounds.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][5] | Protects against splashes and airborne particles that could cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[5] Gloves should be inspected for integrity prior to use.[2][6] | Prevents direct skin contact and potential chemical burns or absorption. Nitrile gloves offer good resistance to a variety of chemicals.[5] |
| Protective Clothing | A laboratory coat is the minimum requirement.[4][7] An acid-resistant apron may be necessary for larger quantities.[7] | Protects skin and personal clothing from contamination and potential splashes.[1] |
| Respiratory Protection | Work should be conducted in a fume hood.[8] If dust is generated and a fume hood is not available, an N95 respirator or higher may be required.[4][5] | Minimizes the inhalation of the compound, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, away from sources of ignition.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.[3]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[3]
-
Collect the material into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
Disposal Protocol: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not discharge this compound into drains or the environment.[1][2][3]
-
Segregation: Collect waste containing this compound in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Transfer: Arrange for the collection and disposal of the chemical waste by a licensed waste disposal company.[1]
Procedural Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. leelinework.com [leelinework.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
